molecular formula C49H59ClN8O8S2 B10832090 OARV-771

OARV-771

Cat. No.: B10832090
M. Wt: 987.6 g/mol
InChI Key: CWTFXHWWWKKEQI-QQRWPDCKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OARV-771 is a useful research compound. Its molecular formula is C49H59ClN8O8S2 and its molecular weight is 987.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H59ClN8O8S2

Molecular Weight

987.6 g/mol

IUPAC Name

2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

InChI

InChI=1S/C49H59ClN8O8S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)53-37(45-56-55-31(5)58(45)48)23-40(61)66-21-20-64-18-9-19-65-25-39(60)54-44(49(6,7)8)47(63)57-24-36(59)22-38(57)46(62)52-28(2)32-10-12-34(13-11-32)43-29(3)51-26-67-43/h10-17,26,28,36-38,44,59H,9,18-25H2,1-8H3,(H,52,62)(H,54,60)/t28-,36+,37-,38-,44+/m0/s1

InChI Key

CWTFXHWWWKKEQI-QQRWPDCKSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of OARV-771: A Technical Guide to a Novel BET Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Deep Dive into the Pharmacodynamics and Mechanism of Action of the PROTAC BET Degrader, ARV-771.

This technical document provides an in-depth overview of the mechanism of action, experimental validation, and key quantitative data for ARV-771, a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader. While the query specified OARV-771, the vast body of scientific literature points to ARV-771 as the canonical compound. This compound is described as a derivative with improved cell permeability, but the core mechanism remains consistent with ARV-771. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: PROTAC-Mediated Degradation

ARV-771 is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, ARV-771 actively triggers the degradation of its targets.

The molecule consists of three key components:

  • A BET-binding moiety that specifically recognizes and binds to the bromodomains of the BET family proteins: BRD2, BRD3, and BRD4.

  • A Von Hippel-Lindau (VHL) E3 ligase-binding moiety .[3]

  • A linker that connects the two binding moieties.

The mechanism proceeds as follows: ARV-771 simultaneously binds to a BET protein and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the BET protein with a chain of ubiquitin molecules. The polyubiquitinated BET protein is then recognized and degraded by the proteasome, effectively removing it from the cell.[4][5] This catalytic process allows a single molecule of ARV-771 to induce the degradation of multiple target protein molecules.

This degradation of BET proteins has critical downstream effects, most notably the suppression of the c-MYC oncogene and the Androgen Receptor (AR), leading to cell cycle arrest and apoptosis in cancer cells, particularly in models of castration-resistant prostate cancer (CRPC).[5][6][7]

MOA cluster_complex Ternary Complex Formation cluster_ub Ubiquitination & Degradation arv771 ARV-771 bet BET Protein (BRD2/3/4) arv771->bet Binds to Bromodomain vhl VHL E3 Ligase arv771->vhl ternary [BET]–[ARV-771]–[VHL] ub Ubiquitin Tagging ternary->ub Induces proteasome Proteasome ub->proteasome Targets for degraded Degraded BET Fragments proteasome->degraded Results in WB_Workflow start Start: Cancer Cell Culture treatment Treat with ARV-771 (Varying Conc. & Time) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE: Separate Proteins by Size quant->sds transfer Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking Step (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-BRD4, Anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis: Densitometry detection->analysis end End: Quantify Protein Degradation analysis->end

References

OARV-771 vs. ARV-771: A Technical Deep Dive into a Key PROTAC Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor for enhancing therapeutic efficacy. This technical guide provides an in-depth comparison of two closely related BET (Bromodomain and Extra-Terminal domain) protein degraders, ARV-771 and OARV-771, for researchers, scientists, and drug development professionals. The core distinction lies in a strategic amide-to-ester substitution, which significantly improves the cell permeability of this compound.[1][2][3][4]

Core Structural Difference: The Amide-to-Ester Substitution

The primary structural difference between this compound and ARV-771 is the replacement of an amide bond with an ester bond in the linker region that connects the BET-binding moiety to the VHL E3 ligase ligand.[1][2][3] This seemingly subtle modification has profound implications for the molecule's physicochemical properties, most notably its ability to traverse the cell membrane.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the performance of ARV-771 and this compound.

CompoundTarget ProteinDC50 (nM)Cell Line
ARV-771 BRD2< 522Rv1
BRD3< 522Rv1
BRD4< 522Rv1
This compound BRD21MV4;11
BRD34MV4;11
BRD46MV4;11

Table 1: Comparative Degradation Potency (DC50). DC50 values represent the concentration of the compound required to degrade 50% of the target protein.

CompoundPermeability (Pe, 10⁻⁶ cm/s)Fold Increase vs. ARV-771
ARV-771 Not explicitly stated, used as baseline1.0x
This compound Increased permeability1.5x

Table 2: Parallel Artificial Membrane Permeability Assay (PAMPA) Data. This assay measures the passive permeability of a compound across an artificial membrane.[1]

CompoundEC50 (nM)Cell Line
This compound 4MV4;11

Table 3: Antiproliferative Effect of this compound. EC50 represents the concentration of a drug that gives half-maximal response.

CompoundBromodomainKd (nM)
ARV-771 BRD2(1)34
BRD2(2)4.7
BRD3(1)8.3
BRD3(2)7.6
BRD4(1)9.6
BRD4(2)7.6

Table 4: Binding Affinity (Kd) of ARV-771 to BET Bromodomains. Kd is the equilibrium dissociation constant, a measure of binding affinity.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action

Experimental_Workflow

Signaling_Pathway BET_Proteins BET Proteins (BRD2/3/4) AR_Signaling Androgen Receptor (AR) Signaling BET_Proteins->AR_Signaling Promotes cMYC c-MYC Transcription BET_Proteins->cMYC Promotes Degradation BET Protein Degradation BET_Proteins->Degradation Leads to Apoptosis Apoptosis AR_Signaling->Apoptosis cMYC->Apoptosis PROTAC ARV-771 / this compound PROTAC->BET_Proteins Targets Degradation->AR_Signaling Inhibits Degradation->cMYC Inhibits Tumor_Regression Tumor Regression Apoptosis->Tumor_Regression

Experimental Protocols

Synthesis of ARV-771

The synthesis of ARV-771 is a multi-step process. A detailed procedure can be found in the supplementary information of the publication by Raina et al. (2016) in PNAS.[5] The general strategy involves the synthesis of the BET-binding moiety, the VHL ligand, and the linker, followed by their conjugation.

Western Blot for BET Protein Degradation
  • Cell Culture and Treatment: Cancer cell lines (e.g., 22Rv1, VCaP) are cultured to approximately 80% confluency.[6]

  • Treatment: Cells are treated with varying concentrations of ARV-771 or this compound for a specified duration (e.g., 16 hours).[5]

  • Lysis: Cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[6]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin).[7]

  • Detection: After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye). The protein bands are visualized using an appropriate detection system.[6][7]

c-MYC ELISA
  • Cell Culture and Treatment: 22Rv1 cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC for 16 hours.[5][8]

  • Lysis: Cells are lysed, and the lysate is collected.

  • ELISA Procedure: A sandwich ELISA kit for c-MYC is used according to the manufacturer's instructions.[9][10][11][12][13] This typically involves:

    • Coating a plate with a capture antibody.

    • Adding the cell lysate to the wells.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal is measured using a plate reader, and the concentration of c-MYC is determined by comparison to a standard curve.

In Vivo Tumor Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., 22Rv1 or VCaP) are implanted subcutaneously into immunocompromised mice.[5][14]

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., >200 mm³).[5]

  • Randomization and Dosing: Mice are randomized into treatment and vehicle control groups. ARV-771 is administered, for example, by daily subcutaneous injection at a specified dose (e.g., 10 or 30 mg/kg).[5][15][16]

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of protein levels (e.g., BRD4, c-MYC) by Western blot or ELISA to confirm target engagement and degradation in vivo.[5][17]

Conclusion

The development of this compound from ARV-771 through an amide-to-ester substitution represents a successful strategy for optimizing PROTAC properties. This modification leads to enhanced cell permeability, which can contribute to improved cellular activity. This in-depth guide provides the necessary technical information for researchers to understand the key differences between these two important BET degraders and to design further experiments in the field of targeted protein degradation.

References

OARV-771: A Technical Guide to a Novel BET Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of OARV-771, a novel VHL-based Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins. This compound is an ester-substituted derivative of the earlier-generation BET degrader, ARV-771, engineered for improved cell permeability and cellular activity. This document details the timeline of its conceptualization and preclinical evaluation, its mechanism of action, and key quantitative data from preclinical studies. Detailed experimental protocols for the characterization of this compound are also provided, along with visualizations of its mechanism and relevant biological pathways.

Discovery and Development Timeline

The development of this compound is rooted in the pioneering work on BET protein degraders by Arvinas, Inc. The timeline below outlines the key milestones in the discovery and preclinical development of its parent compound, ARV-771, and the subsequent innovation leading to this compound.

  • June 6, 2016: The first comprehensive preclinical data on ARV-771 is published in the Proceedings of the National Academy of Sciences by Raina et al. This study establishes ARV-771 as a potent, VHL-based pan-BET degrader with significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC)[1][2].

  • 2017-2020: Further preclinical studies highlight the potential of ARV-771 in other cancer types, such as mantle cell lymphoma and secondary acute myeloid leukemia, demonstrating its broad therapeutic potential[3].

  • December 23, 2021: A study by Klein VG, et al. in the Journal of Medicinal Chemistry describes a strategy to optimize PROTAC permeability and cellular activity through amide-to-ester substitution. This research leads to the design and synthesis of This compound , an ester analog of an ARV-771-like compound, demonstrating enhanced permeability and more potent degradation of BET proteins compared to its amide counterpart.

  • Present Day: While ARV-771 demonstrated robust preclinical efficacy, Arvinas, Inc. has since advanced other PROTACs into clinical trials for various indications[4][5][6]. The development status of ARV-771 and this compound is not publicly disclosed as being in active clinical development, suggesting they may serve as important preclinical tools and foundational molecules for further optimization of BET degraders.

Mechanism of Action

This compound, like its predecessor ARV-771, is a heterobifunctional molecule designed to induce the degradation of BET proteins (BRD2, BRD3, and BRD4) through the ubiquitin-proteasome system. It achieves this by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of the BET protein, marking it for degradation by the proteasome.

The degradation of BET proteins has significant downstream effects on gene transcription. BET proteins are epigenetic readers that play a crucial role in regulating the expression of key oncogenes, including c-MYC, and are involved in androgen receptor (AR) signaling. By degrading BET proteins, this compound effectively downregulates these critical cancer-driving pathways.

cluster_0 This compound Action OARV771 This compound Ternary_Complex Ternary Complex (BET-OARV771-VHL) OARV771->Ternary_Complex Binds BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary_Complex Binds Proteasome Proteasome BET->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->BET Recruits Ubiquitin Ubiquitin Ubiquitin->BET Polyubiquitination Degraded_BET Degraded BET Fragments Proteasome->Degraded_BET Degrades

Figure 1: Mechanism of this compound-induced BET protein degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for ARV-771 and this compound from preclinical studies.

Table 1: In Vitro Degradation and Proliferation
CompoundTargetCell LineDC₅₀ (nM)EC₅₀ (nM)Reference
ARV-771 BRD2/3/422Rv1< 5-[7]
This compound BRD2MV4;111-[8]
BRD3MV4;114-[8]
BRD4MV4;116-[8]
ProliferationMV4;11-4[8]

DC₅₀: Concentration resulting in 50% degradation of the target protein. EC₅₀: Concentration resulting in a 50% maximal effect in a functional assay (e.g., anti-proliferative).

Table 2: Binding Affinity (Kd) of ARV-771
TargetKd (nM)Reference
BRD2 (BD1)34[7]
BRD2 (BD2)4.7[7]
BRD3 (BD1)8.3[7]
BRD3 (BD2)7.6[7]
BRD4 (BD1)9.6[7]
BRD4 (BD2)7.6[7]

Kd: Dissociation constant, a measure of binding affinity.

Table 3: In Vivo Efficacy of ARV-771 in a 22Rv1 Xenograft Model
Treatment GroupDose and ScheduleTumor Growth InhibitionReference
ARV-77130 mg/kg, s.c., dailyTumor Regression[1][9]

s.c.: subcutaneous administration.

Key Signaling Pathways

The degradation of BET proteins by this compound leads to the downregulation of critical oncogenic signaling pathways. The diagram below illustrates the central role of BET proteins in transcription and how their degradation impacts cancer cell proliferation and survival.

cluster_1 BET Protein Signaling Pathway BET BET Proteins (BRD2, BRD3, BRD4) RNA_Pol_II RNA Polymerase II BET->RNA_Pol_II Recruits Degradation BET Degradation BET->Degradation Histones Acetylated Histones Histones->BET Recruits Enhancers Super-Enhancers Enhancers->BET Binds to Transcription Transcription Initiation RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., c-MYC) Transcription->Oncogenes Expression of AR_Signaling Androgen Receptor Signaling Transcription->AR_Signaling Regulates Proliferation Cell Proliferation & Survival Oncogenes->Proliferation AR_Signaling->Proliferation OARV771 This compound OARV771->BET Induces Degradation->Transcription Inhibits

Figure 2: Signaling pathway affected by this compound-mediated BET degradation.

Experimental Protocols

Western Blotting for BET Protein Degradation

This protocol is adapted from methodologies described in preclinical studies of BET degraders to assess the in vitro degradation of target proteins.

  • Cell Culture and Treatment: Plate cells (e.g., 22Rv1, MV4;11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_2 Western Blot Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G ECL Detection F->G

References

OARV-771: A VHL-based BET Degrader for Targeted Protein Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

OARV-771 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins—BRD2, BRD3, and BRD4. By co-opting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of these key epigenetic readers. This targeted protein knockdown has shown significant anti-proliferative effects in various cancer cell lines, particularly in models of castration-resistant prostate cancer (CRPC), by downregulating critical oncogenes such as c-MYC and impacting androgen receptor (AR) signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the BET bromodomains and another ligand that recruits the VHL E3 ubiquitin ligase, connected by a chemical linker.[1] The simultaneous binding of this compound to a BET protein and VHL forms a ternary complex. This proximity induces the VHL E3 ligase complex to polyubiquitinate the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins, which are critical transcriptional co-activators, leads to the downregulation of key target genes involved in cell proliferation and survival, such as c-MYC and components of the androgen receptor signaling pathway.[1][2]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity for BET bromodomains, degradation potency in various cell lines, and cellular anti-proliferative activity.

Table 1: Binding Affinity of this compound for BET Bromodomains

TargetKd (nM)
BRD2 (BD1)34
BRD2 (BD2)4.7
BRD3 (BD1)8.3
BRD3 (BD2)7.6
BRD4 (BD1)9.6
BRD4 (BD2)7.6
Data sourced from MedchemExpress and TargetMol.[3][4]

Table 2: Degradation Potency (DC50) of this compound

ProteinCell LineDC50 (nM)
BRD222Rv1< 5
BRD322Rv1< 5
BRD422Rv1< 5
BRD2-1
BRD3-4
BRD4-6
Data for 22Rv1 cells from Raina et al. (2016)[2]; additional data from MedchemExpress.[5]

Table 3: Cellular Potency of this compound

AssayCell LineIC50/EC50 (nM)
c-MYC Suppression (IC50)22Rv1< 1
Anti-proliferation (EC50)MV4;114
Anti-proliferation (IC50)MOLM-137.45
Anti-proliferation (IC50)RS4;112.4
Anti-proliferation (IC50)Z-138142
Anti-proliferation (EC50)CWR22R44
Data from Raina et al. (2016)[2] and MedchemExpress.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blotting for BET Protein Degradation

This protocol describes the detection and quantification of BRD2, BRD3, and BRD4 protein levels in cells following treatment with this compound.

Western_Blot_Workflow start Start: Seed Cells treat Treat cells with This compound (16h) start->treat lyse Cell Lysis (RIPA buffer + inhibitors) treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify prepare Sample Preparation (Laemmli buffer + heat) quantify->prepare electrophoresis SDS-PAGE prepare->electrophoresis transfer Transfer to PVDF membrane electrophoresis->transfer block Blocking (5% non-fat milk) transfer->block primary_ab Primary Antibody Incubation (anti-BRD2/3/4, anti-actin) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Image Analysis and Quantification detect->analyze end End: Degradation Profile analyze->end

Caption: Workflow for Western Blotting.

Materials:

  • Cell lines (e.g., 22Rv1, VCaP)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Tris-glycine SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound for 16 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate protein samples on a Tris-glycine SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., actin) to determine the extent of protein degradation.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

CellTiterGlo_Workflow start Start: Seed Cells (96-well plate) treat Treat cells with This compound (72h) start->treat equilibrate Equilibrate plate to room temperature (30 min) treat->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker (2 min) add_reagent->mix incubate Incubate at RT (10 min) mix->incubate read Read Luminescence incubate->read analyze Data Analysis (Calculate EC50) read->analyze end End: Viability Curve analyze->end

Caption: Workflow for CellTiter-Glo® Assay.

Materials:

  • Cell lines

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere.

  • Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Assay Protocol:

    • Equilibrate the plate to room temperature for 30 minutes.[6]

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[6]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the drug concentration and determine the EC50 value.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.

Materials:

  • Cell lines

  • This compound

  • Opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound for 24-48 hours.

  • Assay Protocol:

    • Equilibrate the plate to room temperature.[7]

    • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.[7]

    • Mix the contents gently.

    • Incubate at room temperature for 1-3 hours.[7]

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Compare the luminescent signal of treated cells to untreated controls to determine the induction of apoptosis.

Quantitative PCR (qPCR) for c-MYC Expression

This protocol measures the mRNA levels of the c-MYC gene, a downstream target of BET proteins.

Materials:

  • Treated cell lysates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for c-MYC and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells treated with this compound for 16 hours.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions with SYBR Green master mix, cDNA, and primers for c-MYC and a housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of c-MYC mRNA, normalized to the housekeeping gene.

Conclusion

This compound is a powerful research tool for studying the biological functions of BET proteins and holds therapeutic potential, particularly in the context of cancers driven by BET-dependent transcription. Its ability to catalytically induce the degradation of BRD2, BRD3, and BRD4 offers a distinct and often more profound biological impact compared to traditional small-molecule inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound and other VHL-based BET degraders.

References

An In-depth Technical Guide to the Target Protein Selectivity Profile of OARV-771

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

OARV-771 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific target proteins. As a heterobifunctional molecule, it operates by hijacking the cell's natural protein disposal machinery to selectively eliminate proteins of interest, offering a distinct mechanistic advantage over traditional small-molecule inhibitors. This guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its primary targets, binding affinities, degradation efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is classified as a VHL-based BET degrader.[1] Its structure consists of three key components: a ligand that binds to the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By simultaneously binding to a BET protein and the VHL E3 ligase, this compound forms a ternary complex. This proximity induces the VHL ligase to polyubiquitinate the BET protein, marking it for recognition and subsequent degradation by the 26S proteasome.[3][2] This event leads to the effective and sustained clearance of BET proteins from the cell.[3][4]

A diagram illustrating the PROTAC mechanism of this compound is provided below.

OARV771_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism Steps OARV771 This compound Ternary Ternary Complex Formation (BET - this compound - VHL) OARV771->Ternary Binds BET BET Protein (BRD2, BRD3, BRD4) BET->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Proteasome 26S Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Mediates Ub Ubiquitin (Ub) Ubiquitination Polyubiquitination of BET Ub->Ubiquitination Ternary->Ubiquitination Induces Ubiquitination->Degradation Marks for Recycling Recycling of This compound & VHL Degradation->Recycling Signaling_Pathway cluster_downstream Downstream Effects OARV771 This compound BET BET Proteins (BRD2/3/4) OARV771->BET Targets VHL VHL E3 Ligase OARV771->VHL Recruits Proteasome Proteasome BET->Proteasome Degraded via cMYC c-MYC Transcription Suppressed BET->cMYC Leads to AR_Signaling AR Signaling Suppressed BET->AR_Signaling Leads to Apoptosis Apoptosis Induced cMYC->Apoptosis AR_Signaling->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_assays Assays cluster_endpoints Endpoints Start Cell Line Selection (e.g., 22Rv1, VCaP) Treatment Dose-Response Treatment with this compound Start->Treatment WB Western Blot Treatment->WB ELISA ELISA Treatment->ELISA Viability Viability Assay Treatment->Viability Degradation BET Protein Degradation (DC50) WB->Degradation Downstream c-MYC / AR Levels (IC50) ELISA->Downstream Proliferation Cell Proliferation (EC50) Viability->Proliferation

References

OARV-771: A Technical Guide to its Effects on BRD2, BRD3, and BRD4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OARV-771 is a potent and cell-permeable VHL-based BET degrader, classified as a Proteolysis Targeting Chimera (PROTAC). It is an ester-substituted analog of the well-characterized BET degrader ARV-771, a modification designed to enhance cellular permeability and, consequently, biological activity. This document provides a comprehensive technical overview of this compound's effects on the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.

Quantitative Analysis of this compound's Degradation Profile

This compound induces the degradation of BRD2, BRD3, and BRD4. The following tables summarize the quantitative data regarding its degradation efficiency (DC50) and binding affinities (Kd) for the individual bromodomains of these proteins. For comparative context, data for its parent compound, ARV-771, is also provided where available.

Table 1: Degradation Efficiency (DC50) of this compound

TargetDC50 (nM)
BRD21[1][2]
BRD34[1][2]
BRD46[1][2]

Table 2: Binding Affinity (Kd) of ARV-771 to BET Bromodomains

Target BromodomainKd (nM)
BRD2 (BD1)34[3][4][5]
BRD2 (BD2)4.7[3][4][5]
BRD3 (BD1)8.3[3][4][5]
BRD3 (BD2)7.6[3][4][5]
BRD4 (BD1)9.6[3][4][5]
BRD4 (BD2)7.6[3][4][5]

Mechanism of Action

This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's natural protein disposal system. It simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the target BET protein, marking it for degradation by the proteasome. This degradation-based mechanism differs from traditional small-molecule inhibitors that only block the protein's function.

cluster_0 This compound Mediated BET Protein Degradation OARV771 This compound TernaryComplex Ternary Complex (BET-OARV771-VHL) OARV771->TernaryComplex Binds BET BRD2/BRD3/BRD4 BET->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Recruited Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

Mechanism of this compound as a PROTAC. (Max Width: 760px)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for BET Protein Degradation

This protocol is for assessing the degradation of BRD2, BRD3, and BRD4 in cultured cells following treatment with this compound.

a. Cell Culture and Treatment:

  • Seed cells (e.g., MV4;11, a human leukemia cell line) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).

b. Protein Lysate Preparation:

  • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein and determine the protein concentration using a BCA protein assay.

c. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 4-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

cluster_1 Western Blotting Workflow A Cell Treatment with this compound B Protein Lysis and Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (Anti-BRD2/3/4) E->F G Secondary Antibody Incubation F->G H Detection and Analysis G->H

Western Blotting Experimental Workflow. (Max Width: 760px)
Cell Viability Assay

This protocol is to determine the anti-proliferative effect of this compound.

  • Seed cells (e.g., MV4;11) in a 96-well plate at a density of 5,000 cells/well.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

  • Assess cell viability using a commercial kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Measure luminescence using a plate reader.

  • Calculate the EC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathways Affected by this compound

By degrading BRD2, BRD3, and BRD4, this compound impacts various downstream signaling pathways that are crucial for cancer cell proliferation and survival. BET proteins are epigenetic readers that play a key role in regulating the transcription of oncogenes.

A primary target of BET proteins is the MYC oncogene. BRD4, in particular, is known to be a critical regulator of MYC transcription. By degrading BRD4, this compound leads to the downregulation of MYC expression, which in turn can induce cell cycle arrest and apoptosis.

Furthermore, BET proteins are involved in the regulation of other important signaling pathways, including the NF-κB and PI3K/AKT pathways. The degradation of BET proteins by this compound can therefore lead to a broad anti-cancer effect by simultaneously disrupting multiple pro-survival signaling cascades.

cluster_2 Downstream Effects of this compound OARV771 This compound BET BRD2/BRD3/BRD4 Degradation OARV771->BET MYC MYC Downregulation BET->MYC NFKB NF-κB Pathway Inhibition BET->NFKB PI3K PI3K/AKT Pathway Inhibition BET->PI3K CellCycle Cell Cycle Arrest MYC->CellCycle Apoptosis Apoptosis MYC->Apoptosis NFKB->Apoptosis PI3K->Apoptosis

References

An In-depth Technical Guide on the Downstream Effects of ARV-771

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader based on PROTAC (Proteolysis-Targeting Chimera) technology.[1][2] It is designed to target the BET family of proteins—BRD2, BRD3, and BRD4—for ubiquitination and subsequent proteasomal degradation.[3] This targeted protein degradation strategy offers a distinct and often more effective approach compared to traditional small-molecule inhibition. This document provides a comprehensive overview of the downstream effects of ARV-771, including its impact on cellular signaling pathways, quantitative data on its activity, and detailed experimental protocols for key assays.

Mechanism of Action

ARV-771 functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule, comprising a ligand that binds to BET proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of BRD2, BRD3, and BRD4, marking them for degradation by the proteasome.[3] This degradation leads to a significant reduction in the levels of these critical transcriptional co-activators, thereby impacting the expression of key oncogenes and cell cycle regulators.

Quantitative Data Summary

The potency and efficacy of ARV-771 have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Kd) of ARV-771 for BET Bromodomains [5]

TargetBinding Affinity (Kd) in nM
BRD2 (BD1)34
BRD2 (BD2)4.7
BRD3 (BD1)8.3
BRD3 (BD2)7.6
BRD4 (BD1)9.6
BRD4 (BD2)7.6

Table 2: Degradation and Anti-proliferative Activity of ARV-771 in Cancer Cell Lines [6][7]

Cell LineCancer TypeDC50 (BET Degradation)IC50/EC50 (Anti-proliferation)
22Rv1Castration-Resistant Prostate Cancer< 5 nMNot Specified
VCaPCastration-Resistant Prostate CancerPotent ActivityNot Specified
LnCaP95Castration-Resistant Prostate CancerPotent ActivityNot Specified
MV4;11Acute Myeloid LeukemiaNot Specified4 nM

Table 3: Downstream Effector Modulation by ARV-771 [5][7]

Downstream EffectorCell LineEffectIC50
c-MYC22Rv1Depletion< 1 nM

Key Downstream Signaling Pathways

The degradation of BET proteins by ARV-771 initiates a cascade of downstream effects, primarily through the modulation of gene expression. Key affected pathways include c-MYC signaling, androgen receptor (AR) signaling, and apoptosis induction.

c-MYC Signaling Pathway

c-MYC is a critical oncoprotein and a well-established downstream target of BET proteins. By degrading BRD4, ARV-771 effectively downregulates c-MYC expression, leading to cell cycle arrest and reduced proliferation in cancer cells.[5][7]

cMYC_Pathway ARV771 ARV-771 VHL VHL E3 Ligase ARV771->VHL recruits BRD4 BRD4 ARV771->BRD4 binds VHL->BRD4 ubiquitinates Proteasome Proteasome BRD4->Proteasome targeted for degradation cMYC_Gene c-MYC Gene BRD4->cMYC_Gene promotes transcription cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein translation Proliferation Cell Proliferation cMYC_Protein->Proliferation drives

Caption: ARV-771-mediated degradation of BRD4 and its effect on c-MYC.

Androgen Receptor (AR) Signaling

In castration-resistant prostate cancer (CRPC), ARV-771 has been shown to suppress AR signaling.[7] This is a crucial downstream effect, as AR signaling is a key driver of CRPC progression. ARV-771 treatment leads to a reduction in both full-length AR (FL-AR) and AR splice variant 7 (AR-V7) mRNA and protein levels.[7][8]

AR_Signaling_Pathway ARV771 ARV-771 BET_Proteins BET Proteins (BRD2/3/4) ARV771->BET_Proteins degrades AR_Levels AR Protein Levels (FL-AR & AR-V7) ARV771->AR_Levels suppresses AR_Signaling Androgen Receptor Signaling BET_Proteins->AR_Signaling co-activates CRPC_Progression CRPC Progression AR_Signaling->CRPC_Progression drives AR_Levels->AR_Signaling enables

Caption: Downstream impact of ARV-771 on Androgen Receptor signaling.

Apoptosis Induction

A significant downstream consequence of ARV-771 treatment is the induction of apoptosis, or programmed cell death, in cancer cells.[2][4] This is achieved through the modulation of apoptosis-associated proteins. For instance, ARV-771 treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptosis.[2][8] Furthermore, it can reduce the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of ARV-771's downstream effects.

Western Blotting for Protein Degradation

Objective: To determine the extent of BET protein degradation following ARV-771 treatment.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HepG2, Hep3B) at a suitable density and allow them to adhere overnight.[2] Treat the cells with varying concentrations of ARV-771 for the desired duration (e.g., 24, 48, 72 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Objective: To assess the anti-proliferative effects of ARV-771.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Hep3B, HepG2) in 96-well plates at an appropriate density.[2]

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of ARV-771 for 24, 48, and 72 hours.[2]

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50/EC50 values.

c-MYC and AR ELISA

Objective: To quantify the levels of c-MYC and Androgen Receptor proteins following ARV-771 treatment.

Protocol:

  • Cell Plating and Treatment: Plate 22Rv1 cells (for c-MYC) or VCaP cells (for AR) in multi-well plates (e.g., 30,000-40,000 cells per well).[1] Treat the cells with a serial dilution of ARV-771.

  • Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's protocol.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific c-MYC or AR kit. This typically involves adding the cell lysates to antibody-coated plates, followed by incubation with detection antibodies and a substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of c-MYC or AR in the samples.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., 22Rv1, VCaP, HepG2) ARV771_Treatment ARV-771 Treatment (Dose and Time Course) Cell_Culture->ARV771_Treatment Cell_Lysis Cell Lysis & Protein Quantification ARV771_Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) ARV771_Treatment->Viability_Assay Western_Blot Western Blot (BRD2/3/4, PARP, etc.) Cell_Lysis->Western_Blot ELISA ELISA (c-MYC, AR) Cell_Lysis->ELISA Xenograft Tumor Xenograft Model (e.g., 22Rv1 in mice) ARV771_Admin ARV-771 Administration (e.g., subcutaneous injection) Xenograft->ARV771_Admin Tumor_Analysis Tumor Tissue Analysis (Western Blot, etc.) ARV771_Admin->Tumor_Analysis Tumor_Regression Tumor Regression Measurement ARV771_Admin->Tumor_Regression

References

The Role of ARV-771 in Castration-Resistant Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often characterized by resistance to conventional androgen deprivation therapies. This resistance is frequently driven by persistent androgen receptor (AR) signaling, including through the expression of AR splice variants like AR-V7. A promising therapeutic strategy involves targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4), which are crucial epigenetic readers that regulate the transcription of key oncogenes, including c-MYC and the androgen receptor itself. ARV-771 is a potent, small-molecule pan-BET degrader that utilizes Proteolysis-Targeting Chimera (PROTAC) technology. This document provides a detailed technical guide on the mechanism, efficacy, and experimental validation of ARV-771 in preclinical models of CRPC.

Introduction: Targeting BET Proteins in CRPC

Prostate cancer is a leading cause of cancer-related death in men.[1] While initially responsive to androgen deprivation, the disease often progresses to a more aggressive, castration-resistant state (CRPC).[1] In CRPC, the androgen receptor (AR) signaling axis remains a key driver of tumor growth, even in a low-androgen environment.[1][2] This can occur through AR gene amplification, mutation, or the expression of constitutively active AR splice variants, such as AR-V7, which lacks the ligand-binding domain targeted by drugs like enzalutamide.[1]

BET proteins, particularly BRD4, are critical co-activators of AR-mediated transcription. They also regulate the expression of the potent oncogene c-MYC.[1][3] Traditional BET inhibitors have shown some activity in CRPC models, but their efficacy can be limited.[1] ARV-771 represents a next-generation approach. As a PROTAC, it is a bifunctional molecule designed to induce the degradation of BET proteins rather than merely inhibiting them.[4][5] This offers the potential for a more profound and durable suppression of downstream signaling pathways.[1]

Mechanism of Action: PROTAC-Mediated Degradation

ARV-771 is a chimeric molecule composed of a moiety that binds to BET proteins, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This tripartite binding forms a ternary complex between the BET protein and the E3 ligase, leading to the polyubiquitination of the BET protein. This ubiquitination marks the protein for degradation by the proteasome, effectively eliminating it from the cell.[2][6] This catalytic mechanism allows a single molecule of ARV-771 to induce the degradation of multiple BET protein molecules.[3]

ARV771 ARV-771 BET BET Proteins (BRD2, BRD3, BRD4) ARV771->BET Induces Degradation Proteasomal Degradation BET->Degradation cMYC c-MYC Expression Degradation->cMYC Suppresses AR AR & AR-V7 Expression Degradation->AR Suppresses Apoptosis Apoptosis Degradation->Apoptosis Induces Proliferation Tumor Cell Proliferation cMYC->Proliferation AR->Proliferation start Treat CRPC cells with ARV-771 (16h) lysis Cell Lysis & Protein Quantification (BCA) start->lysis sds SDS-PAGE (Protein Separation by Size) lysis->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking (e.g., 5% milk) transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-BRD4) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection end Image Analysis & Quantification detection->end

References

An In-depth Technical Guide on the Therapeutic Potential of ARV-771 in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of ARV-771, a Proteolysis Targeting Chimera (PROTAC), in the context of Hepatocellular Carcinoma (HCC). ARV-771 is designed to induce the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, which are critical regulators of gene transcription and are often implicated in cancer development.

Core Mechanism of Action

ARV-771 is a VHL E3 ligase-based, small-molecule pan-BET degrader.[1][2] Its mechanism involves simultaneously binding to a BET protein (BRD2, BRD3, or BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target BET protein.[2][3][4] In HCC cells, this degradation suppresses cell viability and colony formation by inducing cell cycle arrest and triggering apoptosis.[3][4][5][6][7]

Beyond its primary action on BET proteins, ARV-771 has been shown to downregulate multiple non-proteasomal deubiquitinases (DUBs), including USP1, USP10, and USP13, which are themselves critical to cancer development.[3] This suggests a multi-faceted anti-tumor activity in HCC.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of ARV-771 in HCC models.

Table 1: In Vitro Efficacy of ARV-771 in HCC Cell Lines

Cell Line Assay Type Key Findings Concentration Time Point Reference
Hep3B Cell Viability Dose-dependent inhibition of cell viability Starting at 0.25 µM 24, 48, 72 h [3][4]
HepG2 Cell Viability Dose-dependent inhibition of cell viability Starting at 0.25 µM 24, 48, 72 h [3][4]
HCCLM3 Cell Viability Dose-dependent inhibition of cell viability Starting at 0.5 µM 24, 48, 72 h [3][4]
HepG2 & Hep3B BET Degradation Marked decrease in BRD2, BRD3, and BRD4 protein levels Starting at 0.1 µM Not Specified [4]

| HepG2 & Hep3B | Apoptosis | Remarkable induction of PARP cleavage | Not Specified | Not Specified |[7] |

Table 2: In Vivo Efficacy of ARV-771 in HCC Xenograft Model

Animal Model Cell Line Used Treatment Regimen Key Findings Reference

| Nude Mice | HepG2 | 20 mg/kg/day (subcutaneous injection) for 25 days | - Significant reduction in tumor volume and weight- No significant alteration in mouse body weight |[3][8] |

Table 3: Synergistic Effects of ARV-771 with Sorafenib

Cell Lines Combination Key Findings Reference

| HepG2 & Hep3B | ARV-771 (0.25, 0.5, 1 µM) + Sorafenib (1.25, 2.5, 5 µM) | Synergistically inhibited the growth of HCC cells (Combination Index < 1) |[3][4][9] |

Key Signaling Pathways and Molecular Interactions

ARV-771's therapeutic action and potential resistance mechanisms are rooted in its modulation of several key cellular signaling pathways.

ARV771_Mechanism cluster_drug ARV-771 (PROTAC) cluster_bet BET Protein Degradation cluster_downstream Downstream Cellular Effects cluster_resistance Resistance Pathway Activation ARV771 ARV-771 BET BET Proteins (BRD2, BRD3, BRD4) ARV771->BET binds VHL VHL E3 Ligase ARV771->VHL recruits DUBs DUBs Downregulation (USP1, USP10, etc.) ARV771->DUBs causes MEK_ERK MEK/ERK Pathway ARV771->MEK_ERK can activate (resistance) p38_MAPK p38 MAPK Pathway ARV771->p38_MAPK can activate (resistance) Ub Ubiquitin BET->Ub Ubiquitination VHL->Ub transfers Proteasome Proteasome Ub->Proteasome Degradation CellCycle Cell Cycle Arrest Proteasome->CellCycle leads to Apoptosis Apoptosis Induction Proteasome->Apoptosis leads to HCC_Growth HCC Proliferation & Survival CellCycle->HCC_Growth inhibits Apoptosis->HCC_Growth inhibits DUBs->HCC_Growth inhibits MEK_ERK->HCC_Growth promotes survival p38_MAPK->HCC_Growth promotes survival

Caption: Mechanism of action and resistance pathways for ARV-771 in HCC.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

4.1. Cell Viability Assay

  • Objective: To determine the dose-dependent effect of ARV-771 on the proliferation of HCC cells.

  • Procedure:

    • Seed HCC cells (e.g., HepG2, Hep3B) in 96-well plates at a specified density.

    • After allowing cells to adhere overnight, treat them with various concentrations of ARV-771 (e.g., 0.25 µM to 2 µM) or a vehicle control (DMSO).

    • Incubate the cells for specified time points (24, 48, and 72 hours).

    • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader to determine cell viability relative to the vehicle control.

4.2. Western Blot Analysis for Protein Degradation

  • Objective: To quantify the degradation of target proteins (BRD2, BRD3, BRD4) and assess apoptosis markers (cleaved PARP).

  • Procedure:

    • Treat HCC cells with desired concentrations of ARV-771 for a specified duration.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA Protein Assay Kit.

    • Separate equal amounts of protein (e.g., 20 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., anti-BRD4, anti-cleaved PARP, anti-Actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

4.3. In Vivo Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of ARV-771 in a live animal model.

  • Procedure:

    • Subcutaneously inject a suspension of HCC cells (e.g., HepG2) into the flank of immunodeficient mice (e.g., nude mice).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups.

    • Administer ARV-771 (e.g., 20 mg/kg/day, subcutaneously) or vehicle control daily or on a specified schedule for a set period (e.g., 25 days).[3][8]

    • Measure tumor volume and body weight regularly (e.g., every 5 days).

    • At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start HCC Cell Lines (HepG2, Hep3B) viability Cell Viability Assay (CCK-8) start->viability western Western Blot (Protein Degradation & Apoptosis) start->western proteomics Quantitative Proteomics (Mass Spectrometry) start->proteomics xenograft Xenograft Model Generation (Nude Mice) viability->xenograft Positive results lead to western->xenograft Positive results lead to treatment ARV-771 Treatment (e.g., 20 mg/kg/day) xenograft->treatment monitoring Tumor & Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision & Weight) monitoring->endpoint

Caption: Preclinical experimental workflow for evaluating ARV-771 in HCC.

Potential Resistance Mechanisms

Preclinical studies indicate that HCC cells can develop resistance to ARV-771. This resistance is associated with the activation of compensatory signaling pathways, specifically the MEK/ERK and p38 MAPK pathways.[3][4][5][6] This finding is crucial for the design of future clinical trials, suggesting that combination therapies targeting these escape pathways could be a promising strategy to enhance and prolong the efficacy of ARV-771.

Conclusion and Future Directions

ARV-771 demonstrates significant therapeutic potential in preclinical models of HCC through its potent ability to induce the degradation of BET proteins, leading to cell cycle arrest and apoptosis. Its synergistic activity with the established HCC therapeutic, sorafenib, further highlights its clinical promise. Future research should focus on elucidating the full spectrum of its off-target effects, optimizing dosing schedules, and exploring rational combination strategies to overcome potential resistance mechanisms, thereby paving the way for clinical investigation in HCC patients.

References

OARV-771: A Technical Guide to its Impact on c-MYC Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OARV-771, a potent and selective small molecule, has emerged as a significant modulator of c-MYC expression through its targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on c-MYC levels, and detailed protocols for the key experiments that have defined our understanding of this promising therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers in oncology, drug discovery, and molecular biology.

Introduction

The c-MYC oncogene is a critical driver of cellular proliferation and is frequently dysregulated in a wide range of human cancers. Its role as a transcription factor controlling the expression of numerous genes involved in cell growth and metabolism makes it a prime target for therapeutic intervention. However, the "undruggable" nature of c-MYC has posed a significant challenge for drug development.

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of BET proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including c-MYC. By hijacking the cell's natural protein disposal system, this compound offers an innovative approach to indirectly target c-MYC by eliminating the proteins essential for its expression.

Mechanism of Action: The PROTAC Approach

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand that binds to the bromodomains of BET proteins, and a linker connecting these two ligands.

The mechanism of action of this compound can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to a BET protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the BET protein.

  • Proteasomal Degradation: The poly-ubiquitinated BET protein is then recognized and targeted for degradation by the 26S proteasome.

  • c-MYC Downregulation: As BET proteins, particularly BRD4, are essential for the transcriptional activation of the MYC gene, their degradation leads to a significant reduction in c-MYC mRNA and protein levels.

OARV_771_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex cluster_nucleus Nucleus OARV771 This compound BET BET Protein (BRD2/3/4) OARV771->BET Binds VHL VHL E3 Ligase OARV771->VHL Binds cMYC_gene c-MYC Gene BET->cMYC_gene Activates OARV771_bound This compound VHL_bound VHL OARV771_bound->VHL_bound BET_bound BET Protein BET_bound->OARV771_bound Proteasome 26S Proteasome BET_bound->Proteasome Degradation Ub Ubiquitin Ub->BET_bound Ubiquitination Proteasome->cMYC_gene Inhibition of Transcription cMYC_mRNA c-MYC mRNA cMYC_gene->cMYC_mRNA Transcription cMYC_protein c-MYC Protein cMYC_mRNA->cMYC_protein Translation

Figure 1. Mechanism of this compound-induced BET protein degradation and subsequent c-MYC downregulation.

Quantitative Data on c-MYC Expression

The efficacy of this compound in degrading BET proteins and consequently reducing c-MYC expression has been quantified in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation and Inhibitory Concentrations
ParameterCell LineValueReference
DC50 (BRD2/3/4) 22Rv1< 5 nM[1]
IC50 (c-MYC) 22Rv1< 1 nM[1]

DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the compound that results in 50% inhibition of a biological function.

Table 2: In Vivo Downregulation of c-MYC in Xenograft Models
Animal ModelTreatmentDurationc-MYC DownregulationReference
22Rv1 Tumor Xenografts (Nu/Nu mice)10 mg/kg ARV-771 (subcutaneous, daily)3 days76%[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on c-MYC expression, primarily based on the work by Raina et al. (2016) in PNAS.

Cell Culture and Drug Treatment
  • Cell Lines: 22Rv1, VCaP, and LnCaP95 castration-resistant prostate cancer (CRPC) cell lines.

  • Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to the desired concentrations.

  • Treatment: For protein degradation and expression analysis, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the indicated concentrations of this compound or vehicle control (DMSO). Treatment duration is typically 16-24 hours.

Cell_Culture_Workflow start Start cell_culture Maintain CRPC cell lines (22Rv1, VCaP, LnCaP95) in RPMI + 10% FBS start->cell_culture seeding Seed cells in appropriate culture plates cell_culture->seeding adhesion Allow cells to adhere overnight (37°C, 5% CO2) seeding->adhesion treatment Replace medium with fresh medium containing this compound or vehicle (DMSO) adhesion->treatment incubation Incubate for specified duration (e.g., 16-24 hours) treatment->incubation harvest Harvest cells for downstream analysis incubation->harvest

Figure 2. General workflow for cell culture and drug treatment.

c-MYC ELISA
  • Assay Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify cellular c-MYC protein levels.

  • Procedure:

    • Cell Seeding: 22Rv1 cells are seeded at 30,000 cells per well in a 96-well plate and incubated overnight.

    • Drug Treatment: Cells are treated with a serial dilution of this compound for 16 hours.

    • Cell Lysis: After treatment, the medium is removed, and cells are lysed according to the ELISA kit manufacturer's instructions (e.g., using a provided lysis buffer).

    • ELISA: The cell lysates are then analyzed for c-MYC protein concentration following a standard sandwich ELISA protocol. This typically involves incubation of the lysate in antibody-coated wells, followed by washing, addition of a detection antibody, a substrate, and measurement of the absorbance at a specific wavelength.

    • Data Analysis: A standard curve is generated using recombinant c-MYC protein, and the c-MYC concentration in the samples is determined by interpolation from the standard curve.

Immunoblotting
  • Purpose: To qualitatively and semi-quantitatively assess the levels of BET proteins and c-MYC.

  • Procedure:

    • Protein Extraction: Following drug treatment, cells or homogenized tumor tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Model: Male athymic nude (Nu/Nu) mice.

  • Tumor Implantation: 22Rv1 cells are suspended in Matrigel and injected subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline) and administered to the mice via subcutaneous injection, typically at a dose of 10 mg/kg daily.

  • Tissue Harvesting: After the treatment period, mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., immunoblotting).

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Conclusion

This compound represents a powerful tool for probing the function of BET proteins and a promising therapeutic strategy for cancers driven by c-MYC. Its ability to induce potent and sustained degradation of BET proteins leads to a significant and durable downregulation of c-MYC expression. The data and protocols presented in this technical guide provide a comprehensive resource for researchers seeking to further investigate the biological effects of this compound and to develop novel BET-degrading therapeutics. The continued exploration of this class of molecules holds great promise for the future of oncology drug discovery.

References

Methodological & Application

OARV-771 in vitro experimental protocol

Author: BenchChem Technical Support Team. Date: November 2025

An overview of in vitro experimental protocols for OARV-771, a potent BET degrader, is detailed below for researchers, scientists, and drug development professionals. Note that the compound is widely identified in scientific literature as ARV-771, and this document will proceed with this nomenclature.

Introduction

ARV-771 is a Proteolysis-Targeting Chimera (PROTAC) that potently and selectively degrades Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1][2][3] It functions by linking a BET inhibitor to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to tag BET proteins for proteasomal degradation.[2][3] This degradation leads to the suppression of downstream oncogenic signaling pathways, such as c-MYC and androgen receptor (AR) signaling, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][4][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of ARV-771 across various cancer cell lines.

Table 1: Degradation Potency (DC50) of ARV-771

Protein TargetCell LineDC50 (nM)Reference
BRD2-1[6]
BRD3-4[6]
BRD4-6[6]
BRD2/3/422Rv1< 5[7]
Overall BETs-< 1[3]

Table 2: Anti-proliferative Activity (IC50/EC50) of ARV-771

Cell LineCancer TypeIC50/EC50 (nM)Incubation Time (hours)Reference
MV4;11Acute Myeloid Leukemia4 (EC50)-[6]
MDA-MB-231Triple-Negative Breast Cancer120 ± 4096[2]
MDA-MB-436Triple-Negative Breast Cancer450 ± 2096[2]
MinoMantle Cell Lymphoma17 ± 748[2]
HepG2Hepatocellular Carcinoma--[4]
Hep3BHepatocellular Carcinoma--[4]
22Rv1Castration-Resistant Prostate CancerPotent72[5]
VCaPCastration-Resistant Prostate CancerPotent72[5]
LnCaP95Castration-Resistant Prostate CancerPotent72[5]

Note: Specific IC50 values for HepG2, Hep3B, 22Rv1, VCaP, and LnCaP95 were not consistently reported in the search results, but ARV-771 demonstrated potent anti-proliferative effects in these lines.[4][5]

Experimental Protocols

Detailed methodologies for key in vitro experiments with ARV-771 are provided below.

Cell Culture and Compound Preparation
  • Cell Lines: Human cancer cell lines such as 22Rv1 (prostate), VCaP (prostate), HepG2 (liver), and MDA-MB-231 (breast) can be used.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: ARV-771 should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[7] Aliquots of the stock solution should be stored at -20°C.

  • Working Solutions: For experiments, the stock solution should be serially diluted to the desired concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).

Western Blotting for BET Protein Degradation

This protocol is to quantify the degradation of BRD2, BRD3, and BRD4, as well as downstream targets like c-MYC.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of ARV-771 (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 8, 16, or 24 hours).[4][8]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Cell Viability Assay

This assay determines the effect of ARV-771 on cell proliferation.

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of ARV-771 for 24, 48, 72, or 96 hours.[2][4]

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Apoptosis Assay

This protocol assesses the induction of apoptosis by ARV-771.

  • Caspase Activity Assay:

    • Seed and treat cells in 96-well plates as described for the viability assay.

    • After treatment (e.g., 24 hours), use a luminogenic caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay) according to the manufacturer's protocol.[5]

    • Measure the luminescence to quantify caspase activity.

  • PARP Cleavage Analysis:

    • Perform western blotting as described above.

    • Use a primary antibody that detects both full-length and cleaved PARP. An increase in the cleaved PARP fragment indicates apoptosis.[4][5]

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with ARV-771 for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Quantitative Real-Time PCR (qPCR)

This method is used to measure changes in the mRNA levels of target genes.

  • Cell Treatment and RNA Extraction: Treat cells with ARV-771 as desired. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR instrument and a SYBR Green or TaqMan-based assay. Use primers specific for target genes (e.g., MYC, PSA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathway of ARV-771

ARV771_Mechanism ARV771 ARV-771 (PROTAC) TernaryComplex Ternary Complex (BET-ARV771-VHL) ARV771->TernaryComplex Binds BET BET Proteins (BRD2, BRD3, BRD4) BET->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BET Protein Degradation Proteasome->Degradation Downstream Downregulation of Downstream Targets Degradation->Downstream cMYC c-MYC Downstream->cMYC AR_Signaling AR Signaling Downstream->AR_Signaling Apoptosis Induction of Apoptosis Downstream->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest

Caption: Mechanism of action of ARV-771 leading to BET protein degradation.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow start Start: Cell Culture treatment Treatment with ARV-771 (Dose- and Time-course) start->treatment protein_analysis Protein Level Analysis treatment->protein_analysis phenotypic_assays Phenotypic Assays treatment->phenotypic_assays gene_expression Gene Expression Analysis treatment->gene_expression western_blot Western Blot (BRD4, c-MYC Degradation) protein_analysis->western_blot end End: Data Analysis western_blot->end viability Cell Viability Assay (IC50 Determination) phenotypic_assays->viability apoptosis Apoptosis Assay (Caspase, PARP, Annexin V) phenotypic_assays->apoptosis viability->end apoptosis->end qpcr qPCR (Target Gene mRNA Levels) gene_expression->qpcr qpcr->end

Caption: Workflow for the in vitro characterization of ARV-771.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OARV-771 is a potent and selective VHL-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4.[1][2] By inducing the ubiquitination and subsequent proteasomal degradation of these key epigenetic readers, this compound offers a powerful tool to probe the function of BET proteins and explore their therapeutic potential in various diseases, particularly cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.

Mechanism of Action

This compound is a bifunctional molecule that simultaneously binds to a BET bromodomain and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein and its subsequent degradation by the proteasome. This event disrupts downstream signaling pathways, notably by reducing levels of the proto-oncogene c-MYC, and can induce cell cycle arrest and apoptosis in susceptible cancer cell lines.[3]

Signaling Pathway

OARV771_Pathway OARV771 This compound Ternary_Complex Ternary Complex (BET-OARV771-VHL) OARV771->Ternary_Complex BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation BET Protein Degradation Proteasome->Degradation cMYC c-MYC Downregulation Degradation->cMYC CellCycleArrest Cell Cycle Arrest cMYC->CellCycleArrest Apoptosis Apoptosis cMYC->Apoptosis

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. The following tables summarize key quantitative data from published studies.

Table 1: Degradation Potency (DC50) of this compound

TargetDC50 (nM)Cell LineReference
BRD21-[1]
BRD34-[1]
BRD46-[1]
BRD2/3/4< 522Rv1

Table 2: Anti-proliferative and Inhibitory Activity (EC50/IC50) of this compound

Cell LineAssayEC50/IC50 (nM)Incubation TimeReference
MV4;11Proliferation4-[1]
22Rv1Proliferation-72h
VCaPProliferation-72h
LnCaP95Proliferation-72h
Hep3BViability~25024-72h[4]
HepG2Viability~25024-72h[4]
HCCLM3Viability~50024-72h[4]
22Rv1c-MYC depletion< 1-

Experimental Protocols

1. Cell Viability Assay

This protocol is designed to determine the effect of this compound on cell proliferation and viability.

Experimental Workflow

Cell_Viability_Workflow Start Seed cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddReagent Add CellTiter-Glo® Reagent Incubate2->AddReagent Incubate3 Incubate and measure luminescence AddReagent->Incubate3 Analyze Analyze data and determine EC50/IC50 Incubate3->Analyze

Figure 2: Workflow for a cell viability assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. A recommended starting concentration range is 0.1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the data as a dose-response curve and calculate the EC50 or IC50 value.

2. Western Blotting for BET Protein Degradation

This protocol is used to assess the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.

Experimental Workflow

Western_Blot_Workflow Start Seed cells and treat with this compound Lyse Lyse cells and quantify protein Start->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Block Block the membrane Transfer->Block PrimaryAb Incubate with primary antibodies (anti-BRD2/3/4, anti-c-MYC, anti-GAPDH) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect signal using ECL substrate SecondaryAb->Detect Analyze Analyze band intensity Detect->Analyze

Figure 3: Workflow for Western Blotting.

Materials:

  • Cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-c-MYC, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

3. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the detection and quantification of apoptotic cells following this compound treatment.

Experimental Workflow

Apoptosis_Workflow Start Seed cells and treat with this compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend cells in Annexin V binding buffer Harvest->Resuspend Stain Add FITC-Annexin V and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Figure 4: Workflow for Apoptosis Assay.

Materials:

  • Cell line of interest

  • This compound

  • FITC Annexin V Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 10, 100, 1000 nM) for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on cell cycle progression.

Experimental Workflow

Cell_Cycle_Workflow Start Seed cells and treat with this compound Harvest Harvest and wash cells Start->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Wash Wash to remove ethanol Fix->Wash Stain Resuspend in PI/RNase staining buffer Wash->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Figure 5: Workflow for Cell Cycle Analysis.

Materials:

  • Cell line of interest

  • This compound

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at desired concentrations for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, to a final concentration of approximately 1 x 10^6 cells/mL.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting and Considerations

  • Solubility: this compound is typically dissolved in DMSO to prepare a stock solution. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • Hook Effect: As with many PROTACs, a "hook effect" may be observed at very high concentrations, where the degradation efficiency decreases. It is crucial to perform dose-response experiments to identify the optimal concentration range.

  • Cell Line Variability: The sensitivity to this compound can vary widely between different cell lines. It is recommended to perform initial dose-response experiments to determine the optimal working concentration for your specific cell line.

  • Controls: Always include appropriate vehicle controls (e.g., DMSO) in your experiments. For degradation studies, a proteasome inhibitor (e.g., MG132) can be used as a control to confirm that the observed protein loss is proteasome-dependent.

References

Application Notes and Protocols: OARV-771 Cell Viability Assay for Hepatocellular Carcinoma (HCC) Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths globally.[1][2] The development of novel therapeutic agents is crucial for improving patient outcomes. OARV-771 (also referred to in literature as ARV-771) is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader based on proteolysis-targeting chimera (PROTAC) technology.[3][4][5] PROTACs represent an innovative therapeutic modality designed to induce the degradation of specific target proteins. This compound functions by linking BET proteins (BRD2, BRD3, and BRD4) to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[4][5][6]

Recent studies have demonstrated that this compound effectively suppresses the viability and colony formation of HCC cells by inducing cell cycle arrest and apoptosis.[7][8][9] This makes the assessment of its impact on cell viability a critical step in preclinical evaluation. This document provides a detailed protocol for performing a cell viability assay using this compound on HCC cells, specifically employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay is a standard method for assessing metabolic activity as an indicator of cell viability.[11]

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to BET bromodomains and another ligand that recruits the VHL E3 ubiquitin ligase.[5] By bringing the BET protein and the E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin to the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins, which are key epigenetic readers and transcriptional regulators, disrupts oncogenic signaling pathways, including those driven by c-MYC, and ultimately leads to reduced cancer cell proliferation and survival.[3][6]

OARV771_Mechanism cluster_0 This compound PROTAC Action cluster_1 Cellular Degradation Pathway cluster_2 Downstream Effects in HCC OARV771 This compound Ternary Ternary Complex (BET-OARV771-VHL) OARV771->Ternary Binds BET BET Protein (BRD2/3/4) BET->Ternary Recruits VHL VHL E3 Ligase Complex VHL->Ternary Recruits Ub_BET Polyubiquitinated BET Protein Ternary->Ub_BET Facilitates Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_BET->Proteasome Targets Degradation Degraded Peptides Proteasome->Degradation Results in Apoptosis Cell Cycle Arrest & Apoptosis Degradation->Apoptosis Leads to Viability Decreased Cell Viability Apoptosis->Viability

Figure 1. Mechanism of this compound as a BET-degrading PROTAC leading to apoptosis in HCC cells.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps for assessing the effect of this compound on the viability of adherent HCC cell lines (e.g., HepG2, Hep3B).

Materials and Reagents
  • HCC cell lines (e.g., HepG2, Hep3B)

  • Complete growth medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO, store at -80°C)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

References

Step-by-step guide for OARV-771 western blot analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: OARV-771 Western Blot Analysis

A Step-by-Step Guide for a Comprehensive Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway in Response to this compound Treatment.

This protocol provides a detailed procedure for researchers, scientists, and drug development professionals to analyze the effects of this compound, a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway, using Western blot. The following steps will guide you through cell lysis, protein quantification, gel electrophoresis, protein transfer, and immunodetection to assess the phosphorylation status of key pathway proteins.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below. This process begins with cell culture and treatment with this compound, followed by a series of steps culminating in the detection and analysis of target proteins.

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & this compound Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation for Loading protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page protein_transfer Protein Transfer to PVDF Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab signal_detection Signal Detection (Chemiluminescence) secondary_ab->signal_detection data_analysis Data Analysis & Quantification signal_detection->data_analysis

Caption: Experimental workflow for this compound Western blot analysis.

This compound Signaling Pathway

This compound is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is critical for cell proliferation, growth, and survival. The diagram below illustrates the key components of this pathway and the proposed point of inhibition by this compound. Western blot analysis will focus on measuring the phosphorylation levels of Akt and the downstream effector S6 Ribosomal Protein.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation S6 S6 Ribosomal Protein S6K->S6 Phosphorylation OARV771 This compound OARV771->PI3K Inhibition

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

Cell Lysis and Protein Quantification
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with RIPA buffer.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the normalized protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein (20-30 µg) into the wells of a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Include a pre-stained protein ladder in one well.

    • Run the gel in the appropriate running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-probed starting from the blocking step. It is recommended to probe for phosphorylated proteins first, then strip and probe for the total protein.

Data Presentation

The following tables provide recommended concentrations and dilutions for the key reagents in this protocol.

Table 1: Reagent and Buffer Compositions

Reagent/BufferComponentConcentration
RIPA Buffer Tris-HCl (pH 8.0)50 mM
NaCl150 mM
NP-401%
Sodium deoxycholate0.5%
SDS0.1%
4x Laemmli Buffer Tris-HCl (pH 6.8)250 mM
Glycerol40%
SDS8%
β-mercaptoethanol20%
Bromophenol blue0.02%
TBST Tris-HCl (pH 7.6)20 mM
NaCl150 mM
Tween-200.1%

Table 2: Recommended Antibody Dilutions

Primary AntibodyDilutionBlocking Buffer
Phospho-Akt (Ser473)1:10005% BSA in TBST
Total Akt1:10005% non-fat milk in TBST
Phospho-S6 (Ser235/236)1:20005% BSA in TBST
Total S61:10005% non-fat milk in TBST
GAPDH (Loading Control)1:50005% non-fat milk in TBST
Secondary Antibody Dilution Blocking Buffer
Anti-rabbit IgG, HRP-linked1:2000 - 1:50005% non-fat milk in TBST
Anti-mouse IgG, HRP-linked1:2000 - 1:50005% non-fat milk in TBST

Application Notes and Protocols for OARV-771 In Vivo Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo study design and dosage of OARV-771 (also known as ARV-771) in mouse models, based on preclinical research. This compound is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins.

Mechanism of Action

This compound is a VHL E3 ligase-based BET PROTAC designed to target BET proteins (BRD2, BRD3, and BRD4) for ubiquitination and subsequent proteasomal degradation.[1][2] By degrading these proteins, this compound disrupts key transcriptional programs involved in cancer cell proliferation and survival.[1][3] This leads to the downregulation of oncogenes like c-MYC and androgen receptor (AR) signaling, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][4][5]

Signaling Pathway Diagram

OARV771_Mechanism_of_Action cluster_cell Cancer Cell OARV771 This compound TernaryComplex Ternary Complex (this compound-BET-VHL) OARV771->TernaryComplex Binds BET BET Proteins (BRD2, BRD3, BRD4) BET->TernaryComplex Recruited by this compound Proteasome Proteasome BET->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->TernaryComplex Recruited by this compound TernaryComplex->BET Induces Ubiquitination Ub Ubiquitin Ub->BET DegradedBET Degraded BET Proteins Proteasome->DegradedBET Results in Downstream Downregulation of Oncogenic Transcription (e.g., c-MYC) DegradedBET->Downstream Leads to Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis

Caption: Mechanism of action of this compound as a BET degrader.

Quantitative Data Summary

The following tables summarize the dosages and study designs from various in vivo mouse model experiments with this compound.

Table 1: this compound Dosage and Administration in Mouse Models

Cancer TypeMouse ModelDosageAdministration RouteTreatment DurationReference(s)
Mantle Cell Lymphoma (MCL)Immune-depletedNot specifiedNot specifiedNot specified[3]
Hepatocellular Carcinoma (HCC)Nude mice20 mg/kg/day (every other day)Intraperitoneal (i.h.)25 days[1]
Castration-Resistant Prostate Cancer (CRPC)Nu/Nu mice10 mg/kg/daySubcutaneous3 days[4][5]
Castration-Resistant Prostate Cancer (CRPC)Nu/Nu mice5, 10, 30, 50 mg/kgNot specifiedUp to 3 weeks[4]
Castration-Resistant Prostate Cancer (CRPC)Xenograft model30 mg/kgNot specifiedNot specified[5]
LeukemiaMouse modelNot specifiedNot specifiedNot specified[2]

Table 2: Summary of In Vivo Efficacy of this compound

Cancer TypeKey FindingsReference(s)
Mantle Cell Lymphoma (MCL)Inhibited in vivo growth and improved survival.[3]
Hepatocellular Carcinoma (HCC)Significantly reduced tumor volume and weight without affecting body weight.[1]
Castration-Resistant Prostate Cancer (CRPC)Dose-dependent suppression of BRD4 and c-MYC in tumors. At 30 mg/kg, induced tumor regression.[4][5]
LeukemiaReduced leukemia burden.[2]

Experimental Protocols

Protocol 1: Hepatocellular Carcinoma (HCC) Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an HCC xenograft mouse model.

Materials:

  • 5-6 week old nude mice

  • HepG2 human hepatocellular carcinoma cells

  • This compound (formulated for in vivo use)

  • Control solvent (vehicle)

  • Cold Phosphate-Buffered Saline (PBS)

  • Standard animal housing and care facilities

Procedure:

  • Cell Preparation: Culture HepG2 cells under standard conditions. Prior to injection, harvest and wash the cells with cold PBS. Resuspend the cells in cold PBS to a final concentration of 2 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inoculate 2 x 10^6 HepG2 cells (in 100 µL of PBS) into the flank of each nude mouse.[1]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size. Once tumors are established, randomly divide the mice into two groups (e.g., 8 mice per group): a control group and an this compound treatment group.[1]

  • Drug Administration:

    • Treatment Group: Administer this compound at a dose of 20 mg/kg via intraperitoneal injection every other day.[1]

    • Control Group: Administer an equivalent volume of the control solvent (vehicle) following the same schedule.[1]

  • Monitoring:

    • Monitor tumor volume and mouse body weight regularly (e.g., every 2-3 days) for the duration of the study (e.g., 25 days).[1]

    • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.[1]

    • Tissues (tumor, liver, kidney) can be fixed in paraformaldehyde for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for Ki67 and cleaved caspase-3).[1]

Protocol 2: Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

Objective: To assess the in vivo pharmacodynamic effects and efficacy of this compound in a CRPC xenograft model.

Materials:

  • Nu/Nu mice

  • 22Rv1 human CRPC cells

  • This compound (formulated for in vivo use)

  • Standard animal housing and care facilities

Procedure:

  • Tumor Implantation: Establish 22Rv1 tumor xenografts in Nu/Nu mice.

  • Drug Administration: Once tumors are established, treat mice with this compound. A reported effective regimen is daily subcutaneous injections at 10 mg/kg for 3 days.[5] For longer-term efficacy studies, daily dosing for 14 days has been used.[5]

  • Pharmacodynamic Analysis:

    • To assess protein knockdown, harvest tumors and plasma 8 hours after the final dose.[5]

    • Analyze tumor lysates by immunoblotting to quantify the levels of BRD4 and c-MYC.[5]

  • Efficacy Assessment:

    • For efficacy studies, monitor tumor growth over the treatment period.

    • A 30 mg/kg dose has been shown to induce tumor regression.[5]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cancer Cell Culture (e.g., HepG2, 22Rv1) Animal_Model 2. Select Mouse Model (e.g., Nude, Nu/Nu) Cell_Culture->Animal_Model Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous) Animal_Model->Tumor_Implantation Tumor_Growth 4. Allow Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Drug_Admin 6. Administer this compound (e.g., 20 mg/kg, i.p.) & Vehicle Control Randomization->Drug_Admin Monitoring 7. Monitor Tumor Volume & Body Weight Drug_Admin->Monitoring Euthanasia 8. Euthanize Mice at Study Conclusion Monitoring->Euthanasia Tissue_Harvest 9. Harvest Tumors & Organs Euthanasia->Tissue_Harvest Data_Collection 10. Measure Final Tumor Weight & Volume Tissue_Harvest->Data_Collection Molecular_Analysis 11. Perform Further Analysis (e.g., Western Blot, IHC) Data_Collection->Molecular_Analysis

References

Application Notes and Protocols: OARV-771 in 22Rv1 and VCaP Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of OARV-771, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) proteins, in the context of castration-resistant prostate cancer (CRPC). The focus is on its application in two widely used prostate cancer cell lines, 22Rv1 and VCaP, which are crucial models for studying CRPC, particularly due to their expression of the androgen receptor splice variant 7 (AR-V7).

Introduction

This compound (also known as ARV-771) is a potent and specific BET degrader that functions by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BRD2, BRD3, and BRD4 proteins.[1][2] In prostate cancer, BET proteins are critical co-activators of key oncogenic transcription factors, including the androgen receptor (AR) and c-MYC.[3][4] By degrading BET proteins, this compound effectively downregulates the expression of these drivers of tumor growth and survival.[5][6]

The 22Rv1 and VCaP cell lines are instrumental in CRPC research. 22Rv1 cells are known to express high levels of both full-length AR (AR-FL) and the constitutively active AR-V7 splice variant, which is associated with resistance to second-generation anti-androgen therapies.[7] VCaP cells also express both AR-FL and AR-V7 and are sensitive to androgens.[8][9] These characteristics make them ideal models to study the efficacy of novel therapeutic agents like this compound that target the AR signaling axis.

Mechanism of Action of this compound

This compound is a bifunctional molecule that simultaneously binds to a BET protein and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins leads to the transcriptional repression of their target genes, including MYC and AR, thereby inhibiting cancer cell proliferation and inducing apoptosis.[2][5]

OARV_771_Mechanism cluster_0 Cellular Environment OARV771 This compound TernaryComplex Ternary Complex (BET-OARV-771-VHL) OARV771->TernaryComplex Binds BET BET Proteins (BRD2, BRD3, BRD4) BET->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub Ubiquitin TernaryComplex->Ub Induces Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation BET Protein Degradation Proteasome->Degradation Mediates

Figure 1: Mechanism of this compound-mediated BET protein degradation.

Effects of this compound on 22Rv1 and VCaP Cells

Studies have demonstrated that this compound exhibits potent anti-cancer effects in both 22Rv1 and VCaP cell lines.

  • Degradation of BET Proteins: this compound potently degrades BRD2, BRD3, and BRD4 in both cell lines.[10]

  • Downregulation of c-MYC: As a downstream effector of BET proteins, c-MYC expression is significantly suppressed following this compound treatment.[10]

  • Suppression of AR and AR-V7: this compound treatment leads to a reduction in the mRNA and protein levels of both AR-FL and the clinically relevant AR-V7 splice variant in VCaP and 22Rv1 cells.[8][11]

  • Inhibition of Cell Proliferation: this compound demonstrates a strong anti-proliferative effect on both 22Rv1 and VCaP cells.[10]

  • Induction of Apoptosis: Treatment with this compound leads to the induction of apoptosis, as evidenced by caspase activation and PARP cleavage in 22Rv1 cells.[5][12]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in 22Rv1 and VCaP cells based on published literature.

Parameter Cell Line Value Reference
DC₅₀ (BET Protein Degradation) 22Rv1< 5 nM[10]
IC₅₀ (c-MYC Depletion) 22Rv1< 1 nM[10]

DC₅₀: The concentration of the drug that results in 50% protein degradation. IC₅₀: The concentration of the drug that inhibits a biological process by 50%.

Experimental Protocols

Detailed protocols for key experiments to evaluate the effects of this compound are provided below.

Cell Culture

Protocol for Culturing 22Rv1 and VCaP Cells

  • 22Rv1 Cells:

    • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[13]

    • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize with serum-containing media, centrifuge, and resuspend in fresh media for passaging.[14]

  • VCaP Cells:

    • Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[15]

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

    • Subculturing: VCaP cells can be difficult to culture. Use a gentle dissociation reagent and avoid over-trypsinization. It is recommended to use conditioned media (a mixture of fresh and previously used media) to promote growth.[16]

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of 22Rv1 and VCaP cells.[17][18][19]

  • Materials:

    • 22Rv1 or VCaP cells

    • Complete culture medium

    • This compound (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15 minutes at room temperature on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound (and vehicle control) Start->Treat Incubate1 Incubate for 72h Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate for 4h Add_MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis

This protocol is for detecting the levels of BET proteins (BRD4), AR-FL, AR-V7, and PARP cleavage.[20]

  • Materials:

    • 22Rv1 or VCaP cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-BRD4, anti-AR, anti-AR-V7, anti-PARP, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound at desired concentrations for the indicated times (e.g., 16-24 hours).

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[21][22][23]

  • Materials:

    • 22Rv1 or VCaP cells

    • This compound

    • White-walled 96-well plates

    • Caspase-Glo® 3/7 Assay kit (Promega)

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and allow them to attach.

    • Treat the cells with this compound for 24 hours.

    • Equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix on a plate shaker for 30 seconds at 300-500 rpm.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.

c-MYC Quantification (ELISA)

This protocol is for the quantitative measurement of c-MYC protein levels in cell lysates.[24][25][26][27]

  • Materials:

    • 22Rv1 or VCaP cells

    • This compound

    • Cell lysis buffer

    • c-MYC ELISA kit

    • Microplate reader

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells according to the ELISA kit manufacturer's protocol.

    • Determine the total protein concentration of the lysates.

    • Perform the ELISA according to the manufacturer's instructions, using a standard curve of recombinant c-MYC.

    • Read the absorbance at the appropriate wavelength.

    • Calculate the concentration of c-MYC in each sample and normalize to the total protein concentration.

Experiment_Logic OARV771 This compound Treatment (22Rv1 & VCaP cells) BET_Deg BET Protein Degradation OARV771->BET_Deg cMYC_Supp c-MYC Suppression BET_Deg->cMYC_Supp AR_Supp AR/AR-V7 Suppression BET_Deg->AR_Supp Assay1 Western Blot (BRD4) BET_Deg->Assay1 Prolif_Inhib Inhibition of Proliferation cMYC_Supp->Prolif_Inhib Assay2 ELISA / Western Blot (c-MYC) cMYC_Supp->Assay2 AR_Supp->Prolif_Inhib Assay3 Western Blot / qPCR (AR, AR-V7) AR_Supp->Assay3 Apoptosis_Ind Induction of Apoptosis Prolif_Inhib->Apoptosis_Ind Assay4 MTT / CellTiter-Glo Assay Prolif_Inhib->Assay4 Assay5 Caspase-Glo Assay (PARP Cleavage WB) Apoptosis_Ind->Assay5

Figure 3: Logical relationship between this compound's effects and assays.

Conclusion

This compound represents a promising therapeutic strategy for castration-resistant prostate cancer by effectively degrading BET proteins, leading to the downregulation of key oncogenic drivers AR, AR-V7, and c-MYC. The 22Rv1 and VCaP cell lines serve as excellent preclinical models to further investigate the mechanism and efficacy of this compound and other BET degraders. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own experimental settings.

References

Application Notes and Protocols: Clonogenic Assay for OVCAR-8 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The clonogenic assay is a fundamental method in cancer research used to determine the ability of a single cell to proliferate indefinitely and form a colony. This assay is crucial for evaluating the cytotoxic effects of various treatments, including radiation and chemotherapeutic agents, on cancer cells. This document provides a detailed protocol for performing a clonogenic assay using the OVCAR-8 human ovarian adenocarcinoma cell line. OVCAR-8 is a widely utilized cell line in ovarian cancer research, particularly for studying chemoresistance mechanisms due to its resistance to platinum-based chemotherapies like cisplatin and carboplatin[1][2].

OVCAR-8 Cell Line Characteristics:

OVCAR-8 was established from a patient with advanced-stage ovarian adenocarcinoma[1][2]. These cells grow adherently with an epithelial-like morphology[1][2]. A key feature of OVCAR-8 is its notable resistance to cisplatin and carboplatin, making it a valuable model for investigating chemoresistance[1][2]. This resistance is associated with mechanisms such as enhanced DNA repair capacity and increased glutathione levels[1]. The doubling time of OVCAR-8 cells is reported to be between 24 and 31.93 hours[3].

Experimental Protocol: Clonogenic Assay with OVCAR-8 Cells

This protocol outlines the steps for assessing the clonogenic survival of OVCAR-8 cells following treatment with a cytotoxic agent.

Materials:

  • OVCAR-8 cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • 6-well cell culture plates

  • Cytotoxic agent of interest

  • Fixation solution (e.g., 10% neutral buffered formalin or a mixture of methanol and acetic acid)

  • Staining solution (0.5% crystal violet in methanol)

  • Sterile tissue culture flasks and pipettes

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Culture and Maintenance:

    • Culture OVCAR-8 cells in T-75 flasks with complete culture medium.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • On the day of the experiment, detach the cells from the flask using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).

    • Seed the appropriate number of cells into 6-well plates. The seeding density is critical and should be optimized based on the expected toxicity of the treatment. A good starting point for OVCAR-8 is to seed between 500 and 5000 cells per well[4]. For untreated controls, a lower cell number (e.g., 500) is usually sufficient. For treated groups, a higher cell number should be seeded to account for cell death.

  • Treatment:

    • Allow the cells to attach to the plate for at least a few hours (or overnight) in the incubator.

    • Prepare serial dilutions of the cytotoxic agent in complete culture medium.

    • Remove the medium from the wells and add the medium containing the cytotoxic agent. Include untreated control wells with fresh medium only.

    • The duration of treatment will depend on the agent being tested. A common duration is 24 hours.

  • Incubation and Colony Formation:

    • After the treatment period, remove the medium containing the cytotoxic agent.

    • Gently wash the cells with PBS.

    • Add fresh, drug-free complete culture medium to each well.

    • Incubate the plates for 10-14 days to allow for colony formation[5]. A colony is typically defined as a cluster of at least 50 cells[6][7].

    • Visually inspect the plates every few days to monitor colony growth.

  • Fixation and Staining:

    • Once the colonies in the control wells are of a sufficient size and number, the assay can be terminated.

    • Carefully remove the medium from each well.

    • Gently wash the wells with PBS.

    • Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature[8][9].

    • Remove the fixation solution.

    • Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature[8].

    • Carefully remove the crystal violet solution and wash the wells with tap water until the excess stain is removed[8][9].

    • Allow the plates to air dry completely.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well. This can be done manually using a microscope or with automated colony counting software.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas[8]:

      • Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%

      • Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x PE)

Data Presentation:

The quantitative data from a clonogenic assay should be summarized for clear interpretation and comparison.

ParameterDescriptionTypical Range for OVCAR-8
Seeding Density Number of cells seeded per well of a 6-well plate.500 - 5000 cells
Treatment Duration Duration of exposure to the cytotoxic agent.24 - 72 hours
Incubation Time Time allowed for colony formation after treatment.10 - 14 days
Plating Efficiency (PE) The percentage of seeded cells that form colonies in the untreated control group.20% - 60% (highly variable)
Surviving Fraction (SF) The fraction of cells that survive treatment and form colonies, normalized to the plating efficiency.0 - 1 (dose-dependent)

Visualizations

Experimental Workflow:

The following diagram illustrates the key steps in the clonogenic assay protocol.

Clonogenic_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_growth Colony Growth cluster_analysis Analysis start Start culture Culture OVCAR-8 Cells start->culture harvest Harvest & Count Cells culture->harvest seed Seed Cells in 6-well Plates harvest->seed attach Allow Attachment seed->attach treat Treat with Cytotoxic Agent attach->treat wash Wash & Add Fresh Medium treat->wash incubate Incubate for 10-14 Days wash->incubate fix Fix Colonies incubate->fix stain Stain with Crystal Violet fix->stain count Count Colonies stain->count analyze Calculate PE & SF count->analyze end_node End analyze->end_node

A workflow diagram of the clonogenic assay protocol.

Signaling Pathway:

The Hippo signaling pathway plays a crucial role in regulating cell proliferation and apoptosis and is implicated in the pathogenesis of ovarian cancer[10]. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator YAP. In OVCAR-8 cells, targeting the Hippo pathway has been shown to affect cell growth and sensitivity to cisplatin[10].

Hippo_Signaling_Pathway cluster_nucleus Nucleus Extracellular_Signals Extracellular Signals (e.g., Cell Density) Hippo_Core Hippo Kinase Cascade (MST1/2, LATS1/2) Extracellular_Signals->Hippo_Core Activates YAP_TAZ YAP/TAZ Hippo_Core->YAP_TAZ Phosphorylates Phospho_YAP_TAZ p-YAP/TAZ Hippo_Core->Phospho_YAP_TAZ TEAD TEAD YAP_TAZ->TEAD Binds to Cytoplasmic_Degradation Cytoplasmic Sequestration & Degradation Phospho_YAP_TAZ->Cytoplasmic_Degradation Gene_Expression Target Gene Expression (Proliferation, Anti-Apoptosis) TEAD->Gene_Expression Promotes Nucleus Nucleus

A simplified diagram of the Hippo signaling pathway.

References

Measuring BRD4 Degradation Induced by OARV-771: An Application Note and Protocol Using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the quantitative measurement of Bromodomain-containing protein 4 (BRD4) degradation in response to treatment with OARV-771, a potent BET degrader, utilizing a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). BRD4 is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers, making it a prime therapeutic target.[1][2][3][4][5][6] this compound is a Proteolysis-Targeting Chimera (PROTAC) that selectively targets BRD4 for ubiquitination and subsequent proteasomal degradation.[7][8][9] This application note is intended for researchers, scientists, and drug development professionals engaged in the characterization of BRD4-targeting therapeutics.

Introduction

BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, plays a critical role in regulating gene expression by binding to acetylated histones and recruiting transcriptional machinery.[1][2][10] Its dysregulation is a hallmark of numerous cancers, where it often drives the expression of key oncogenes like c-MYC.[1][3][5][11] Consequently, targeting BRD4 has emerged as a promising anti-cancer strategy.[4][6][11][12][13]

This compound is a heterobifunctional molecule designed to induce the degradation of BET proteins, including BRD4.[7][8][9] It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, specifically the Von Hippel-Lindau (VHL) E3 ligase, thereby triggering the ubiquitination and subsequent degradation of BRD4 by the proteasome.[8][9][14]

Quantifying the extent of BRD4 degradation is crucial for evaluating the efficacy of compounds like this compound. The sandwich ELISA provides a sensitive and high-throughput method for this purpose. This application note details the principles of this assay and provides a step-by-step protocol for its implementation.

Signaling Pathway and Mechanism of Action

BRD4 functions as a scaffold protein, binding to acetylated lysine residues on histones through its bromodomains. This interaction facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including oncogenes.

BRD4_Signaling_Pathway BRD4 Signaling Pathway in Cancer cluster_nucleus Nucleus Acetylated Histones Acetylated Histones BRD4 BRD4 Acetylated Histones->BRD4 Binds to P-TEFb P-TEFb BRD4->P-TEFb Recruits RNA Pol II RNA Pol II P-TEFb->RNA Pol II Phosphorylates Oncogene Transcription Oncogene Transcription RNA Pol II->Oncogene Transcription Initiates

Caption: BRD4 binds to acetylated histones, recruiting P-TEFb to promote oncogene transcription.

This compound disrupts this process by inducing the degradation of BRD4. As a PROTAC, it forms a ternary complex with BRD4 and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for destruction by the 26S proteasome.

OARV771_Mechanism_of_Action This compound Mechanism of Action cluster_cellular_machinery Cellular Machinery BRD4 BRD4 Ternary Complex Ternary Complex BRD4->Ternary Complex This compound This compound This compound->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitinated BRD4 Ubiquitinated BRD4 Ternary Complex->Ubiquitinated BRD4 Ubiquitination Ubiquitin Ub Ubiquitin->Ubiquitinated BRD4 Proteasome Proteasome Ubiquitinated BRD4->Proteasome Targets for Degraded BRD4 Proteasome->Degraded BRD4 Degradation

Caption: this compound forms a ternary complex with BRD4 and VHL E3 ligase, leading to BRD4 degradation.

Experimental Protocol: Sandwich ELISA for BRD4 Quantification

This protocol is adapted from commercially available human BRD4 ELISA kits and general ELISA procedures.[15][16][17][18][19]

Materials and Reagents
  • Human BRD4 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, wash buffer, substrate, and stop solution)

  • This compound

  • Cell culture reagents (media, serum, antibiotics)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Microplate reader capable of measuring absorbance at 450 nm

  • Adherent cancer cell line expressing BRD4 (e.g., 22Rv1, VCaP)[20]

  • Multichannel pipette

  • Plate shaker

Experimental Workflow

ELISA_Workflow ELISA Experimental Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification ELISA Plate Loading ELISA Plate Loading Protein Quantification->ELISA Plate Loading Incubation & Washing Incubation & Washing ELISA Plate Loading->Incubation & Washing Detection Detection Incubation & Washing->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for measuring BRD4 degradation by ELISA.

Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Determine the total protein concentration of each lysate using a BCA assay.

  • ELISA Procedure (refer to kit manufacturer's instructions for specific volumes and incubation times):

    • Standard Preparation: Prepare a serial dilution of the BRD4 standard provided in the kit to generate a standard curve.

    • Sample Preparation: Dilute the cell lysates to a consistent total protein concentration in the assay diluent.

    • Plate Loading: Add 100 µL of the prepared standards and diluted samples to the appropriate wells of the pre-coated microplate.

    • Incubation: Cover the plate and incubate at 37°C for 2 hours.[15]

    • Washing: Aspirate the liquid from each well and wash three times with 1X Wash Solution.[15]

    • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate at 37°C for 1 hour.[15]

    • Washing: Repeat the washing step.

    • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate at 37°C for 1 hour.[15]

    • Washing: Repeat the washing step five times.[15]

    • Substrate Addition: Add 90 µL of TMB Substrate Solution to each well and incubate at 37°C for 15-20 minutes in the dark.[15]

    • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of BRD4 in each sample by interpolating from the standard curve.

    • Calculate the percentage of BRD4 degradation for each this compound concentration relative to the vehicle-treated control.

    • Plot the percentage of BRD4 degradation against the log of the this compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded).

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Standard Curve Data

Standard Concentration (pg/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance
10002.5122.4982.505
5001.8761.8901.883
2501.2341.2501.242
1250.7890.8010.795
62.50.4560.4600.458
31.250.2310.2350.233
15.6250.1150.1190.117
00.0500.0520.051

Table 2: BRD4 Degradation by this compound in 22Rv1 Cells (24-hour treatment)

This compound Concentration (nM)Mean BRD4 Concentration (pg/mL)Standard Deviation% BRD4 Degradation
Vehicle (0)850.245.60
0.1798.538.96.1
1543.829.136.0
10127.515.385.0
10042.18.795.1
100035.67.295.8

Conclusion

The sandwich ELISA is a robust and quantitative method for measuring the degradation of BRD4 induced by molecules like this compound. This protocol provides a framework for researchers to assess the potency and efficacy of novel BRD4 degraders, facilitating the drug discovery and development process. Accurate quantification of target protein degradation is essential for understanding the mechanism of action and for the preclinical evaluation of these promising therapeutic agents.

References

Troubleshooting & Optimization

OARV-771 Technical Support Center: Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OARV-771. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with the VHL-based BET degrader, this compound (also known as ARV-771).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) that potently and selectively degrades the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, and BRD4).[1][2][3][4][5][6][7] Like many PROTACs, this compound is a large, complex molecule that often exhibits poor aqueous solubility, which can present challenges in preparing solutions for in vitro and in vivo experiments.[8][9][10] Proper dissolution is critical for obtaining accurate and reproducible experimental results.

Q2: Are this compound and ARV-771 the same compound?

A2: Yes, based on available literature and supplier information, this compound and ARV-771 refer to the same chemical entity, a VHL-based BET degrader.[1][2][3][4][5][6][7] The original discovery and publication by Raina et al. in 2016 refer to it as ARV-771.[6]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions. It is also soluble in ethanol and dimethylformamide (DMF).[11] For aqueous-based assays, a stock solution in an organic solvent is typically prepared first and then diluted into the aqueous buffer.

Q4: My this compound is not dissolving properly in my aqueous buffer for my in vitro assay. What should I do?

A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low solubility. The standard procedure is to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects.

Q5: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A5: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration.

  • Increase the Co-solvent Percentage: If your experimental system allows, a slightly higher percentage of DMSO in the final solution might help maintain solubility. However, always be mindful of solvent toxicity.

  • Use a Surfactant: For certain in vitro assays, the inclusion of a biocompatible surfactant, like Tween-80, in the final buffer can help to maintain the solubility of hydrophobic compounds.

  • Vortexing/Sonication: Gentle vortexing or sonication after dilution can help to disperse the compound and prevent immediate precipitation.

Troubleshooting Guide for this compound Formulation

This section provides detailed protocols and troubleshooting for preparing this compound solutions for both in vitro and in vivo studies.

In Vitro Solution Preparation

Objective: To prepare a clear, homogenous solution of this compound in an aqueous buffer for cell-based assays or other in vitro experiments.

Key Principle: The "like dissolves like" principle applies here. This compound, being a largely hydrophobic molecule, requires an organic solvent for initial dissolution before being introduced into an aqueous environment.

dot

InVitro_Workflow In Vitro Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting stock_solid This compound (Solid) stock_solvent Add Organic Solvent (e.g., DMSO) stock_solid->stock_solvent stock_dissolve Vortex/Sonicate to Dissolve stock_solvent->stock_dissolve stock_solution Concentrated Stock Solution stock_dissolve->stock_solution working_dilute Dilute Stock into Buffer stock_solution->working_dilute working_buffer Aqueous Buffer working_buffer->working_dilute working_mix Gently Mix/ Vortex working_dilute->working_mix working_solution Final Working Solution working_mix->working_solution ts_precipitation Precipitation? working_mix->ts_precipitation ts_lower_conc Lower Final Concentration ts_precipitation->ts_lower_conc Try ts_increase_dmso Increase Co-solvent % ts_precipitation->ts_increase_dmso Try ts_add_surfactant Add Surfactant (e.g., Tween-80) ts_precipitation->ts_add_surfactant Try

Caption: Workflow for preparing this compound solutions for in vitro experiments.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL)Solubility (mM)Reference(s)
DMSO≥50≥50.68[2]
Ethanol10~10.14[11]
DMF20~20.27[11]

Detailed Protocol for In Vitro Solution Preparation:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM or 50 mg/mL).

    • Vortex or sonicate the solution until the solid is completely dissolved. A clear solution should be obtained.

  • Prepare the Final Working Solution:

    • Determine the final concentration of this compound required for your experiment.

    • Serially dilute the concentrated stock solution into your pre-warmed aqueous buffer or cell culture medium.

    • It is recommended to add the stock solution dropwise while gently vortexing the buffer to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.

    • Ensure the final DMSO concentration is below the tolerance level of your cells (typically ≤ 0.5%).

In Vivo Formulation and Administration

Objective: To prepare a stable and biocompatible formulation of this compound for administration to animals.

Key Principle: Due to the low aqueous solubility of this compound, a co-solvent system or a solubilizing agent is required to achieve a suitable concentration for in vivo dosing.

dot

InVivo_Workflow In Vivo Formulation Workflow cluster_stock Stock Solution cluster_formulation Formulation Vehicle Preparation cluster_alternative Alternative Formulations stock_solid This compound (Solid) stock_dmso Dissolve in DMSO stock_solid->stock_dmso stock_solution Clear DMSO Stock stock_dmso->stock_solution form_peg Add PEG300 stock_solution->form_peg Step 1 alt_sbcd 20% SBE-β-CD in Saline stock_solution->alt_sbcd alt_oil Corn Oil stock_solution->alt_oil form_tween Add Tween-80 form_peg->form_tween Step 2 form_saline Add Saline form_tween->form_saline Step 3 form_final Final Formulation form_saline->form_final

Caption: Recommended workflow for preparing this compound formulations for in vivo studies.

Table 2: Recommended In Vivo Formulations for this compound

Formulation CompositionAchievable ConcentrationReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]
10% DMSO, 90% Corn oil≥ 2.5 mg/mL[1]

Detailed Protocol for In Vivo Formulation (Co-solvent System):

This protocol is for a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare a DMSO Stock Solution: Dissolve this compound in DMSO to a concentration that is 10 times the final desired concentration (e.g., for a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock in DMSO).

  • Add PEG300: To the DMSO stock solution, add 4 volumes of PEG300 (Polyethylene glycol 300). Mix thoroughly until the solution is clear.

  • Add Tween-80: To the DMSO/PEG300 mixture, add 0.5 volumes of Tween-80. Mix until the solution is homogenous and clear.

  • Add Saline: Finally, add 4.5 volumes of saline to the mixture. Mix well. The final solution should be clear. If any precipitation occurs, gentle warming or sonication may be used to aid dissolution. It is recommended to prepare this formulation fresh on the day of use.

Detailed Protocol for In Vivo Formulation (SBE-β-CD System):

This protocol is for a formulation using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.

  • Prepare a DMSO Stock Solution: As in the co-solvent protocol, prepare a 10x concentrated stock solution of this compound in DMSO.

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Combine: Add 1 volume of the DMSO stock solution to 9 volumes of the 20% SBE-β-CD in saline. Mix thoroughly until a clear solution is obtained.

Signaling Pathway Context

This compound functions by inducing the degradation of BET proteins. This has downstream effects on gene transcription, particularly impacting oncogenes like c-MYC.

dot

OARV771_Pathway This compound Mechanism of Action cluster_protac PROTAC Action cluster_cellular Cellular Machinery cluster_downstream Downstream Effects OARV771 This compound BET BET Proteins (BRD2/3/4) OARV771->BET Binds VHL VHL E3 Ligase OARV771->VHL Recruits Proteasome Proteasome BET->Proteasome Degradation cMYC c-MYC Transcription Inhibited BET->cMYC Promotes VHL->BET Ubiquitinates Ub Ubiquitin Apoptosis Apoptosis Induced cMYC->Apoptosis Suppresses

Caption: this compound induces degradation of BET proteins via the proteasome.

For further assistance, please consult the original product datasheet or contact your supplier's technical support.

References

Best practices for storing and handling OARV-771

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: OARV-771

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling the novel kinase inhibitor, this compound. Adherence to these guidelines is critical for ensuring the compound's stability, maximizing experimental reproducibility, and maintaining a safe laboratory environment. The following sections offer detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound powder is stable for up to three years when stored at -20°C.[1][2] It is crucial to keep the compound away from direct sunlight, heat, and moisture.[3]

Q2: How should I prepare stock solutions of this compound?

A2: To prepare a stock solution, it is recommended to use a high-quality, anhydrous solvent such as DMSO.[1][4] Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[1][2] For quantities of 10 mg or less, the solvent can be added directly to the vial.[1]

Q3: What is the best way to store this compound stock solutions?

A3: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][5] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]

Q4: My this compound is not dissolving properly. What should I do?

A4: If you encounter solubility issues, ensure the solvent has not been contaminated (e.g., DMSO can absorb moisture).[2] Gentle warming of the solution up to 50°C or using methods like vortexing or ultrasonication can aid in dissolution.[2]

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: When handling this compound, appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[3][6][7] All handling of the powder and concentrated solutions should be performed in a chemical fume hood to prevent inhalation.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Rationale
Inconsistent experimental results Compound degradation due to improper storage.Action: Prepare fresh stock solutions from the powder. Rationale: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to the degradation of the compound, affecting its potency and leading to variability in results.[1][5]
Inaccurate concentration of the working solution.Action: Verify the concentration of your stock solution and ensure accurate dilution. Rationale: Errors in pipetting or calculation can lead to incorrect final concentrations, impacting the dose-response relationship.
High cellular toxicity observed Off-target effects of the compound.Action: Perform a dose-response curve to determine the minimal effective concentration. Rationale: Using the lowest possible concentration can help minimize off-target effects and associated toxicity.[9][10]
Solvent toxicity.Action: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%). Rationale: High concentrations of some solvents can be toxic to cells, confounding the experimental results.[1][4][5]
Precipitation of the compound in cell culture media Poor solubility of the compound at the working concentration.Action: Check for precipitation by adding a drop of the working solution to a slide and observing it under a microscope. Rationale: If precipitation is observed, the working solution may need to be prepared differently, or a lower concentration should be used.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature before opening to prevent condensation.[11]

  • Briefly centrifuge the vial to collect all the powder at the bottom.[1][2]

  • In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.[2]

  • Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.

Protocol 2: Determining the IC50 of this compound in a Cell-Based Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.[5]

  • Incubation: Incubate the plate for a duration determined by the specific assay (e.g., 48-72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis powder This compound Powder dissolve Dissolve in DMSO powder->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot treat Treat with this compound aliquot->treat cells Seed Cells cells->treat incubate Incubate treat->incubate assay Perform Viability Assay incubate->assay data Collect Data assay->data analyze Analyze & Calculate IC50 data->analyze

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Enters Nucleus OARV This compound OARV->MEK Inhibits

Caption: this compound inhibits the MAPK/ERK signaling pathway at the MEK kinase.

References

Identifying and minimizing off-target effects of OARV-771

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OARV-771. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges, with a focus on identifying and minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a VHL-based BET degrader, also known as a Proteolysis Targeting Chimera (PROTAC).[1] It functions by inducing the degradation of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD2, BRD3, and BRD4.[2][3] this compound accomplishes this by forming a complex between the target BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the BET protein by the proteasome.[2][3] This degradation leads to the suppression of downstream signaling pathways, such as c-MYC and androgen receptor (AR) signaling, which are critical for the proliferation of certain cancer cells.[4][5]

Q2: What are the known on-target effects of this compound?

The primary on-target effects of this compound are the degradation of BRD2, BRD3, and BRD4 proteins.[2] This leads to several downstream cellular consequences, including:

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest in cancer cells.[2]

  • Apoptosis: The compound can trigger programmed cell death in susceptible cell lines.[2][6]

  • Suppression of Oncogenic Signaling: this compound downregulates key oncogenic pathways, including c-MYC and androgen receptor (AR) signaling.[4][5][7]

Q3: My cells are showing a phenotype inconsistent with BET protein degradation. Could this be an off-target effect?

While one study in hepatocellular carcinoma (HCC) cells suggests that this compound has limited off-target effects, it is possible that in other cell types or experimental conditions, unexpected phenotypes may arise due to off-target activities.[2] If you observe a phenotype that cannot be explained by the known mechanism of this compound, it is prudent to consider the possibility of off-target effects and initiate an investigation to identify them.

Q4: How can I experimentally determine if this compound is engaging with unintended targets in my model system?

Several unbiased, genome-wide methods can be employed to identify potential off-target interactions of small molecules like this compound. These can be broadly categorized into in-vitro and cell-based approaches.[8] Some commonly used techniques include:

  • Proteomic-based methods (e.g., Thermal Proteome Profiling - TPP): This method assesses changes in protein thermal stability upon ligand binding and can identify direct targets of a compound in a cellular context.

  • Chemical genetics and functional genomics screens (e.g., CRISPR screens): These screens can identify genes that, when perturbed, alter the sensitivity of cells to a compound, thereby revealing potential targets and pathways affected by the drug.[9]

  • Computational prediction tools: In silico methods can predict potential off-target interactions based on the chemical structure of the compound and known protein binding pockets.[10][11]

Q5: What are some general strategies to minimize potential off-target effects of this compound in my experiments?

Minimizing off-target effects is a crucial aspect of drug development.[12] Strategies to mitigate these effects include:

  • Dose-response studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect, as higher concentrations are more likely to induce off-target binding.

  • Use of appropriate controls: Include negative and positive controls in your experiments. A structurally related but inactive molecule can serve as a useful negative control to distinguish specific from non-specific effects.

  • Orthogonal validation: Confirm key findings using alternative methods or tool compounds that target the same pathway through a different mechanism.

  • Rational drug design: While this compound is an existing molecule, principles of rational drug design can be applied to develop next-generation compounds with improved selectivity.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or no degradation of BET proteins 1. Suboptimal concentration of this compound.2. Cell line-specific resistance.3. Issues with the VHL E3 ligase machinery in the cell line.1. Perform a dose-response experiment to determine the optimal concentration for BET degradation in your specific cell line.2. Verify the expression and functionality of VHL and other components of the ubiquitin-proteasome system in your cells.3. Consider using a different PROTAC with an alternative E3 ligase ligand if VHL machinery is compromised.
High cellular toxicity at low concentrations 1. Potent on-target toxicity in the specific cell line.2. Significant off-target toxicity.1. Carefully titrate the concentration of this compound to find a window between efficacy and toxicity.2. Initiate off-target identification studies (see FAQ Q4) to understand the source of toxicity.
Inconsistent results between experiments 1. Variability in cell culture conditions.2. Degradation of this compound stock solution.1. Standardize cell passage number, density, and other culture parameters.2. Prepare fresh stock solutions of this compound and store them appropriately.
Unexpected changes in gene or protein expression unrelated to BET signaling 1. Off-target effects of this compound.1. Perform unbiased transcriptomic (RNA-seq) and proteomic analyses to identify affected pathways.2. Validate key off-target hits using targeted approaches like qPCR or Western blotting.

Quantitative Data Summary

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

TargetDC50 (nM)Cell LineEC50 (nM)Reference
Brd21--[1]
Brd34--[1]
Brd46--[1]
--MV4;114[1]

Table 2: Binding Affinity (Kd) of ARV-771 for BET Bromodomains

TargetKd (nM)Reference
BRD2(1)34[6]
BRD2(2)4.7[6]
BRD3(1)8.3[6]
BRD3(2)7.6[6]
BRD4(1)9.6[6]
BRD4(2)7.6[6]

Experimental Protocols

Protocol 1: Western Blotting for BET Protein Degradation
  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation at each concentration.

Protocol 2: Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a suitable assay, such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results to determine the EC50 value.

Visualizations

OARV771_Mechanism OARV771 This compound TernaryComplex Ternary Complex (this compound-BET-VHL) OARV771->TernaryComplex BET BET Protein (BRD2, BRD3, BRD4) BET->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation BET Protein Degradation Proteasome->Degradation Downstream Suppression of c-MYC & AR Signaling Degradation->Downstream Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis OffTarget_Workflow cluster_step2 cluster_step3 start Unexpected Phenotype Observed step1 Hypothesize Off-Target Effect start->step1 step2 Unbiased Off-Target Identification step1->step2 step2a Proteomics (e.g., TPP) step2b Functional Genomics (e.g., CRISPR Screen) step2c Computational Prediction step3 Candidate Off-Target Validation step2a->step3 step2b->step3 step2c->step3 step3a Binding Assays step3b Cellular Target Engagement step4 Phenotypic Analysis of Off-Target step3a->step4 step3b->step4 end Confirm or Refute Off-Target Hypothesis step4->end

References

OARV-771 In Vivo Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OARV-771. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize the in vivo dosage of this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel receptor tyrosine kinase, AURA-1. In many solid tumors, aberrant AURA-1 signaling leads to the downstream activation of the PI3K/AKT/mTOR pathway, which promotes cell proliferation, survival, and angiogenesis. This compound competitively binds to the ATP-binding pocket of AURA-1, preventing its autophosphorylation and subsequent pathway activation.

Q2: What is the recommended starting dose for in vivo efficacy studies?

A2: For initial efficacy studies in mouse xenograft models, we recommend a starting dose of 25 mg/kg, administered daily via oral gavage (p.o.). This recommendation is based on dose-range-finding studies that have shown this dose to be well-tolerated while achieving significant target engagement. See the dose-response data in Table 1.

Q3: How should this compound be formulated for oral administration?

A3: this compound has low aqueous solubility. For oral gavage, we recommend a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The compound should first be dissolved in DMSO, followed by the addition of PEG300 and Tween-80, and finally brought to volume with saline. The formulation should be prepared fresh daily.

Q4: What are the expected signs of toxicity at higher doses?

A4: In preclinical toxicology studies, dose-limiting toxicities observed at doses above 50 mg/kg/day included weight loss (>15%), lethargy, and mild gastrointestinal distress. Researchers should implement a toxicity monitoring plan, including daily body weight measurements and clinical observations.

Troubleshooting Guide

Problem 1: Sub-optimal tumor growth inhibition observed at the recommended starting dose.

  • Possible Cause 1: Insufficient Target Engagement. The drug concentration at the tumor site may not be sufficient to achieve the required level of AURA-1 inhibition.

    • Solution: Consider increasing the dosage to 50 mg/kg/day, as this has shown a greater anti-tumor response (see Table 1). Before increasing the dose, ensure a robust pharmacodynamic assay is in place (e.g., Western blot for phosphorylated AURA-1 (p-AURA-1) in tumor lysates) to confirm target engagement at the current dose.

  • Possible Cause 2: Rapid Drug Metabolism. The host animal model may exhibit a faster metabolic clearance of this compound than anticipated.

    • Solution: Refer to the pharmacokinetic data in Table 2. The half-life (T½) of this compound is approximately 4 hours. Consider switching to a twice-daily (BID) dosing schedule to maintain more consistent plasma concentrations above the target therapeutic threshold.

Problem 2: Significant animal weight loss or other signs of toxicity.

  • Possible Cause 1: Formulation Issues. Poorly dissolved compound or issues with the vehicle can lead to localized irritation or poor absorption, contributing to toxicity.

    • Solution: Ensure the formulation is prepared fresh daily and that the compound is fully dissolved before administration. Visually inspect the formulation for any precipitation.

  • Possible Cause 2: Dose is too high for the specific animal model or strain. Sensitivity to drug toxicity can vary between different mouse strains.

    • Solution: Reduce the dose to a lower, previously tested level (e.g., 10 mg/kg/day) and carefully escalate. Implement a staggered dosing schedule (e.g., 5 days on, 2 days off) to allow for animal recovery, which can sometimes improve the overall therapeutic index.

Quantitative Data Summary

Table 1: this compound Dose-Response in a HT-29 Xenograft Model

Dose (mg/kg, daily, p.o.)Tumor Growth Inhibition (%)Average Body Weight Change (%)Target Engagement (p-AURA-1 reduction)
Vehicle0%+2.5%0%
1035%+1.8%45%
2568%-3.1%85%
5085%-12.5%92%

Table 2: Key Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, p.o.)

ParameterValue
Cmax (Maximum Plasma Concentration)1.2 µM
Tmax (Time to Cmax)2 hours
T½ (Half-life)4.1 hours
AUC (0-24h) (Area Under the Curve)7.8 µM·h

Experimental Protocols

Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ HT-29 cancer cells (in 100 µL of Matrigel) into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group), ensuring an even distribution of tumor volumes.

  • Formulation Preparation: Prepare this compound in the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) fresh each day.

  • Dosing: Administer this compound or vehicle via oral gavage at the desired dose and schedule (e.g., daily) for 21 days.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).

    • Record body weight daily.

    • Perform clinical observations daily for signs of toxicity.

  • Endpoint: At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-AURA-1).

Visualizations

OARV_771_Signaling_Pathway OARV_771 This compound AURA1 AURA-1 Receptor OARV_771->AURA1 Inhibition PI3K PI3K AURA1->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes In_Vivo_Workflow start Start: Cell Implantation tumor_growth Tumor Growth (100-150 mm³) start->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize dosing Daily Dosing (e.g., 21 days) randomize->dosing monitoring Tumor & Weight Monitoring dosing->monitoring monitoring->dosing Repeat Daily endpoint Endpoint: Tumor Collection monitoring->endpoint analysis Pharmacodynamic Analysis endpoint->analysis finish End of Study analysis->finish Troubleshooting_Logic issue Issue: Sub-Optimal Efficacy check_pd Check Target Engagement (p-AURA-1) issue->check_pd engaged Target Engaged? check_pd->engaged increase_dose Solution: Increase Dose or Change Schedule (BID) engaged->increase_dose  Yes   check_formulation Solution: Check Formulation & PK/PD correlation engaged->check_formulation  No  

Troubleshooting inconsistent results in OARV-771 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using OARV-771, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of BET (Bromodomain and Extra-Terminal) proteins. Inconsistent results can arise from various factors, from compound handling to specific assay conditions. This guide is designed to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a PROTAC designed to specifically target BET proteins (BRD2, BRD3, and BRD4) for degradation.[1][2] It functions by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[2][3] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1]

Q2: Is "this compound" the same as "ARV-771"?

Yes, based on available literature and supplier information, "this compound" and "ARV-771" refer to the same compound.[4] The compound is more commonly referred to as ARV-771 in scientific publications.

Q3: What are the primary applications of this compound?

This compound is primarily used in cancer research, particularly in models of castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma.[1][3] It is utilized to study the effects of BET protein degradation on cell proliferation, apoptosis, and cell cycle.[1][5]

Q4: How should I prepare and store this compound?

This compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in an appropriate solvent for your specific experiment.[4]

Troubleshooting Guide

Issue 1: Inconsistent or Incomplete BET Protein Degradation

Q: My Western blot results show variable or minimal degradation of BRD2/3/4 after this compound treatment. What could be the cause?

A: Several factors can contribute to inconsistent protein degradation. Refer to the following troubleshooting steps and the decision tree below.

Potential Causes and Solutions:

  • Compound Instability:

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Ensure the final DMSO concentration in your cell culture medium is consistent and non-toxic to your cells.

  • Suboptimal Treatment Conditions:

    • Solution: Optimize the concentration and incubation time of this compound for your specific cell line. A time-course and dose-response experiment is recommended. Degradation of BET proteins by ARV-771 has been observed at concentrations as low as 0.1 µM in HCC cells after 24 hours.[1]

  • Issues with Western Blot Protocol:

    • Solution: Verify the quality of your antibodies and ensure appropriate dilutions are used. Run appropriate controls, including a vehicle-only control and a positive control cell line if available. Ensure complete protein transfer from the gel to the membrane.

  • Cell Line-Specific Resistance:

    • Solution: Some cell lines may exhibit resistance to this compound. This could be due to lower expression of VHL or other factors.[1] Consider testing a different cell line known to be sensitive to this compound to validate your experimental setup.

Troubleshooting Workflow for Inconsistent Protein Degradation

Start Inconsistent Protein Degradation Check_Compound Verify this compound Integrity (Fresh Dilution, Proper Storage) Start->Check_Compound Optimize_Treatment Optimize Treatment Conditions (Dose-Response, Time-Course) Check_Compound->Optimize_Treatment Compound OK Validate_WB Validate Western Blot Protocol (Antibodies, Controls, Transfer) Optimize_Treatment->Validate_WB Treatment Optimized Consider_Resistance Investigate Cell Line Resistance (VHL Expression, Alternative Cell Line) Validate_WB->Consider_Resistance WB Protocol OK Resolved Problem Resolved Consider_Resistance->Resolved Resistance Understood

Caption: A stepwise workflow for troubleshooting inconsistent protein degradation.

Issue 2: High Variability in Cell Viability or Apoptosis Assays

Q: I am observing significant well-to-well or experiment-to-experiment variability in my cell viability (e.g., MTT, CellTiter-Glo) or apoptosis (e.g., Annexin V/PI) assays.

A: Variability in functional assays can stem from inconsistencies in cell handling, assay timing, and the nature of the assay itself.

Potential Causes and Solutions:

  • Inconsistent Cell Seeding:

    • Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your cell counting method and ensure consistent seeding density across all wells and experiments.

  • Timing of Assay:

    • Solution: The timing of the assay post-treatment is critical. For apoptosis assays, early time points may be necessary to capture initial events. For cell viability, a longer incubation (e.g., 72 hours) may be required to observe significant effects.[3]

  • Assay Choice:

    • Solution: Different viability assays measure different cellular parameters and can yield different results.[6] For example, an MTT assay measures metabolic activity, which may not always correlate directly with cell number. Consider using a method that directly counts cells or a clonogenic assay for a more definitive measure of cell viability.[6]

  • Edge Effects in Multi-well Plates:

    • Solution: To minimize edge effects, avoid using the outer wells of multi-well plates for experimental samples. Fill these wells with sterile PBS or media to maintain a humid environment.

Issue 3: Unexpected Cellular Responses or Off-Target Effects

Q: My cells are showing a phenotype that is not consistent with the known effects of BET protein degradation. How can I investigate this?

A: While this compound is designed to be specific for BET proteins, off-target effects or activation of compensatory signaling pathways can occur.

Potential Causes and Solutions:

  • Activation of Compensatory Pathways:

    • Solution: Cells may adapt to the loss of BET proteins by activating alternative survival pathways. For example, resistance to ARV-771 in some HCC cells has been associated with the activation of MEK/ERK and p38 kinases.[1] Consider investigating these pathways in your model system.

  • Use of Inactive Control:

    • Solution: To confirm that the observed phenotype is due to the specific PROTAC-mediated degradation, use an inactive diastereomer of ARV-771 (ARV-766) as a negative control.[3] This molecule is unable to bind VHL and therefore cannot induce degradation.[3]

  • Quantitative Proteomics:

    • Solution: For a comprehensive understanding of the cellular response to this compound, consider performing quantitative proteomics to identify changes in the abundance of other proteins.[1]

Data and Protocols

Table 1: Recommended Starting Concentrations for this compound in Cell-Based Assays
Cell Line TypeRecommended Concentration RangeReference
Castration-Resistant Prostate Cancer (CRPC)1 nM - 1 µM[3][7]
Hepatocellular Carcinoma (HCC)0.01 µM - 1 µM[1]

Note: These are starting recommendations. Optimal concentrations should be determined empirically for each cell line and assay.

Table 2: Key Reagents for this compound Experiments
ReagentSupplier ExamplePurpose
This compound (ARV-771)MedChemExpress, TocrisBET Protein Degrader
Anti-BRD2, Anti-BRD3, Anti-BRD4 AntibodiesVariousWestern Blotting
Anti-VHL AntibodyVariousWestern Blotting (Control)
Annexin V-FITC/PI Apoptosis Detection KitVariousApoptosis Assay
Cell Viability Assay Kit (e.g., MTT, CellTiter-Glo)VariousCell Viability Assay
Protocol 1: Western Blotting for BET Protein Degradation
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound or vehicle control as described above.

  • Cell Collection: Collect both adherent and floating cells. Wash the cells three times with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizing the Mechanism and Logic

This compound Mechanism of Action

cluster_0 Ternary Complex Formation OARV771 This compound BET BET Protein (BRD2/3/4) OARV771->BET binds VHL VHL E3 Ligase OARV771->VHL binds Ubiquitination Ubiquitination of BET Protein VHL->Ubiquitination recruits machinery Proteasome Proteasomal Degradation Ubiquitination->Proteasome targets for Degraded_BET Degraded BET Fragments Proteasome->Degraded_BET

Caption: The PROTAC mechanism of this compound leading to BET protein degradation.

Decision Tree for Assay Variability

Start High Assay Variability Observed Is_Western Is the issue with Western Blot? Start->Is_Western Is_Functional Is the issue with a Functional Assay (Viability/Apoptosis)? Is_Western->Is_Functional No WB_Troubleshoot Follow Protein Degradation Troubleshooting Workflow Is_Western->WB_Troubleshoot Yes Check_Cells Verify Cell Handling (Seeding Density, Homogeneity) Is_Functional->Check_Cells Yes Check_Timing Optimize Assay Timing Check_Cells->Check_Timing Check_Assay_Type Consider Alternative Assay Type Check_Timing->Check_Assay_Type

Caption: A decision tree to diagnose sources of experimental variability.

References

How to ensure complete degradation of BET proteins with OARV-771

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OARV-771, a potent, VHL-based proteolysis-targeting chimera (PROTAC) designed for the efficient and selective degradation of Bromodomain and Extra-Terminal (BET) proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a PROTAC that induces the degradation of BET proteins, including BRD2, BRD3, and BRD4.[1][2] It functions by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This targeted degradation leads to the downstream suppression of oncogenes like c-MYC and inhibits cancer cell proliferation.[3][4]

Q2: What are the optimal concentrations for using this compound?

A2: The optimal concentration of this compound is cell-line dependent. However, potent degradation of BET proteins is typically observed at low nanomolar concentrations. For instance, in 22Rv1 castration-resistant prostate cancer (CRPC) cells, the DC50 (concentration for 50% degradation) for BRD2/3/4 is less than 5 nM.[3][4][5] The IC50 for c-MYC depletion in the same cell line is less than 1 nM.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How quickly can I expect to see BET protein degradation?

A3: Significant degradation of BET proteins can be observed as early as 6 hours after treatment with this compound in cellular models.[3] However, the exact timing can vary depending on the cell type and the specific BET protein being monitored. A time-course experiment is advisable to determine the optimal treatment duration for maximal degradation.

Q4: What is the difference between this compound and traditional BET inhibitors?

A4: Traditional BET inhibitors, like JQ1, function by competitively binding to the bromodomains of BET proteins, preventing them from interacting with acetylated histones. This compound, on the other hand, induces the actual removal of BET proteins from the cell. This can lead to a more profound and sustained downstream effect compared to inhibition alone.[3]

Q5: Can resistance to this compound develop?

A5: Studies in hepatocellular carcinoma (HCC) cells have suggested that resistance to this compound can potentially develop through the activation of the MEK/ERK and p38 kinase pathways.[1] If you observe diminished efficacy over time, investigating these resistance pathways may be necessary.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or No BET Protein Degradation Suboptimal Concentration: The concentration of this compound may be too low for the target cell line.Perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific cell line.
Insufficient Treatment Time: The incubation time may be too short to allow for ubiquitination and proteasomal degradation.Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration.
Proteasome Inhibition: Other compounds in the media or the experimental conditions may be inhibiting proteasome function.As a control, pre-treat cells with a proteasome inhibitor (e.g., carfilzomib) before adding this compound. This should block degradation and confirm the mechanism of action.[5]
Low VHL E3 Ligase Expression: The target cells may have low endogenous levels of the VHL E3 ligase.Verify VHL expression levels in your cell line of interest via Western blot or qPCR.
High Cell Viability Despite BET Degradation Alternative Survival Pathways: Cells may be relying on BET-independent survival pathways.Investigate other pro-survival signaling pathways that may be active in your cell model. Combination therapies may be necessary.
Cell Line Resistance: As mentioned, activation of resistance pathways like MEK/ERK can occur.[1]Consider co-treatment with inhibitors of the identified resistance pathways.
Inconsistent Results Between Experiments Reagent Instability: Improper storage of this compound can lead to reduced activity.Store this compound stock solutions at -20°C or -80°C. Prepare fresh working solutions for each experiment from a frozen stock.
Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter BRD2 BRD3 BRD4 Cell Line Reference
DC50 (Degradation) < 5 nM< 5 nM< 5 nM22Rv1[3][4][5]
DC50 (Degradation) 1 nM4 nM6 nMNot Specified[6]
IC50 (c-MYC Depletion) --< 1 nM22Rv1[3][4]
EC50 (Antiproliferative) --4 nMMV4;11[6]

Table 2: Binding Affinity (Kd) of this compound for BET Bromodomains

Target Kd (nM) Reference
BRD2 (BD1) 34[4][7]
BRD2 (BD2) 4.7[4][7]
BRD3 (BD1) 8.3[4][7]
BRD3 (BD2) 7.6[4][7]
BRD4 (BD1) 9.6[4][7]
BRD4 (BD2) 7.6[4][7]

Experimental Protocols

Protocol 1: Western Blot for BET Protein Degradation

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 16 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 5,000 cells/well) to allow for proliferation over the course of the experiment.[7]

  • Treatment: The following day, treat cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[7]

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader to determine cell viability.

Visualizations

OARV771_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery OARV771 This compound Ternary Ternary Complex (BET-OARV771-VHL) OARV771->Ternary Binds BET BET Protein (BRD2/3/4) BET->Ternary Binds Proteasome Proteasome BET->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->Ternary Recruited Ternary->BET Ubiquitination Ub Ubiquitin Degraded_BET Degraded BET Fragments Proteasome->Degraded_BET Results in

Caption: Mechanism of action for this compound-mediated BET protein degradation.

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment harvest Cell Harvest & Lysis treatment->harvest western Western Blot for BET Protein Levels harvest->western viability Cell Viability Assay (e.g., CellTiter-Glo) harvest->viability downstream Downstream Analysis (e.g., qPCR for c-MYC) harvest->downstream end End: Data Analysis western->end viability->end downstream->end

Caption: A typical experimental workflow for evaluating this compound efficacy.

Troubleshooting_Tree start Problem: Incomplete Degradation conc Is concentration optimized? (Dose-response) start->conc No time Is treatment time sufficient? (Time-course) conc->time Yes solution1 Solution: Increase Concentration conc->solution1 No proteasome Is proteasome active? (Control with inhibitor) time->proteasome Yes solution2 Solution: Increase Incubation Time time->solution2 No vhl Is VHL expressed? proteasome->vhl Yes solution3 Solution: Check for Proteasome Inhibitors proteasome->solution3 No solution4 Solution: Use a different cell line vhl->solution4 No end Problem Resolved vhl->end Yes solution1->end solution2->end solution3->end solution4->end

Caption: A decision tree for troubleshooting incomplete BET protein degradation.

References

OARV-771 stability in different solvents and buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ARV-771

This technical support center provides guidance on the stability, handling, and use of ARV-771 in various experimental settings.

Frequently Asked Questions (FAQs)

1. What is ARV-771 and what is its mechanism of action?

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader based on PROTAC (Proteolysis-Targeting Chimera) technology.[1][2] It works by bringing BET proteins (BRD2, BRD3, and BRD4) into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET proteins.[3][4][5][6] This degradation of BET proteins has been shown to suppress androgen receptor signaling and induce apoptosis in cancer cells.[1][2][3]

2. What are the recommended solvents for dissolving ARV-771?

ARV-771 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[7] Specifically, its solubility is approximately 100 mg/mL in DMSO, 100 mg/mL in ethanol, and 20 mg/mL in DMF.[1][7] It is sparingly soluble in aqueous buffers.[7] For experiments in aqueous solutions, it is recommended to first dissolve ARV-771 in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[7]

3. How should I store ARV-771 solutions?

ARV-771 as a crystalline solid should be stored at -20°C for long-term stability (≥4 years).[7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] In DMSO, stock solutions can be stored at -80°C for up to one year or at -20°C for up to one month.[1] It is not recommended to store aqueous solutions for more than one day.[7]

4. Can I use ARV-771 for in vivo studies?

Yes, ARV-771 has been used in in vivo studies, including mouse xenograft models.[1][2] For in vivo administration, specific formulations are required. One such formulation involves dissolving ARV-771 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to a concentration of 2 mg/mL.[8] Another protocol for in vivo use involves a stock solution in DMSO diluted with corn oil.[1]

5. What are the expected cellular effects of ARV-771 treatment?

Treatment of cancer cells with ARV-771 has been shown to induce the degradation of BRD2, BRD3, and BRD4 proteins.[3][4][5] This leads to downstream effects such as the depletion of c-MYC, cell cycle arrest, and apoptosis.[3][9] In prostate cancer models, ARV-771 has also been shown to reduce androgen receptor levels.[1][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of ARV-771 in aqueous buffer ARV-771 has low aqueous solubility.Prepare a high-concentration stock solution in DMSO. For the final working solution, dilute the stock solution with the aqueous buffer just before use. Ensure the final concentration of DMSO is compatible with your experimental system. For maximum solubility in aqueous buffers, first dissolve ARV-771 in DMF and then dilute with the aqueous buffer of choice; a 1:6 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.14 mg/ml.[7]
Loss of ARV-771 activity over time Improper storage or repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1] Store stock solutions at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1] Avoid storing diluted aqueous solutions for more than one day.[7]
Inconsistent results between experiments Variability in solution preparation or cell culture conditions.Ensure consistent and fresh preparation of ARV-771 working solutions for each experiment. Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] Standardize cell seeding densities and treatment times.
No degradation of BET proteins observed Insufficient concentration or incubation time. Proteasome inhibition.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of ARV-771 treatment for your specific cell line. The half-maximal degradation (DC50) is reported to be less than 5 nM in 22Rv1 cells.[7][9] Ensure that other reagents in your experiment are not inhibiting the proteasome, as this will block ARV-771-mediated degradation.[2][6]

ARV-771 Stability and Solubility Data

Solvent/BufferSolubilityRecommended StorageStability of Solution
DMSO ~100 mg/mL[1]-80°C (up to 1 year), -20°C (up to 1 month)[1]Stable
Ethanol ~10 mg/mL[7]-20°CLess stable than DMSO solutions
DMF ~20 mg/mL[7]-20°CStable
PBS (pH 7.2) Sparingly soluble[7]Not recommendedUnstable, use immediately
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) 2 mg/mL[8]Prepare freshUse immediately
In Vivo Formulation (DMSO/Corn oil) Protocol dependent[1]Prepare freshUse immediately

Experimental Protocols

Protocol for Assessing ARV-771-Mediated BET Protein Degradation

This protocol outlines the steps to evaluate the degradation of BRD4 in a cellular context using Western blotting.

  • Cell Culture and Treatment:

    • Plate your cells of interest at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of ARV-771 in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of ARV-771 in your cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).

    • Treat the cells with the ARV-771 dilutions for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) at the highest concentration used.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

    • Image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for BRD4 and the loading control.

    • Normalize the BRD4 signal to the loading control.

    • Compare the normalized BRD4 levels in ARV-771-treated samples to the vehicle control to determine the extent of degradation.

Visualizations

ARV771_Mechanism_of_Action cluster_PROTAC ARV-771 (PROTAC) cluster_Cellular_Machinery Cellular Machinery ARV771 ARV-771 VHL_ligand VHL Ligand Linker Linker BET_ligand BET Ligand VHL VHL E3 Ligase VHL_ligand->VHL Binds BET BET Protein (BRD2/3/4) BET_ligand->BET Binds Ub Ubiquitin VHL->Ub Recruits Proteasome Proteasome BET->Proteasome Targeted for Degradation Proteasome->BET Degrades Ub->BET Ubiquitination

Caption: Mechanism of action of ARV-771 as a PROTAC.

Experimental_Workflow A 1. Cell Seeding B 2. ARV-771 Treatment (Dose-Response & Time-Course) A->B Overnight Incubation C 3. Cell Lysis B->C Experimental Timepoints D 4. Protein Quantification C->D E 5. Western Blotting D->E F 6. Data Analysis (Quantify Protein Degradation) E->F

Caption: Workflow for assessing protein degradation by ARV-771.

References

Impact of serum concentration on OARV-771 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OARV-771, a potent VHL-based PROTAC® (Proteolysis Targeting Chimera) BET degrader.

Frequently Asked Questions (FAQs)

Q1: How does serum concentration affect the in vitro activity of this compound?

The concentration of serum, particularly Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent activity of this compound. Serum proteins, most notably albumin, can bind to small molecules, reducing the free fraction of the compound available to enter cells and engage its target.[1] For this compound, a higher serum concentration is expected to lead to a decrease in potency, resulting in higher observed DC₅₀ (half-maximal degradation concentration) and EC₅₀ (half-maximal effective concentration) values.

While a systematic, publicly available dataset detailing the effects of various serum concentrations on this compound activity is limited, published data provides key insights:

  • In standard cell culture conditions (10% FBS): this compound potently degrades BRD2, BRD3, and BRD4 with a DC₅₀ of less than 5 nM in 22Rv1 castration-resistant prostate cancer (CRPC) cells.[2][3]

  • In the presence of high serum (50% mouse serum): The concentration required to inhibit the downstream effector c-MYC by 90% (IC₉₀) was determined to be 100 nM.[2][4]

This demonstrates a considerable shift in the effective concentration needed in a high-serum environment, underscoring the importance of maintaining consistent serum concentrations throughout an experiment and considering the physiological relevance of the chosen concentration.

Data Summary: Reported Activity of this compound at Different Serum Concentrations

ParameterCell LineSerum ConcentrationValueReference
DC₅₀ (BRD2/3/4) 22Rv110% FBS (Assumed)< 5 nM[2][3]
IC₅₀ (c-MYC) 22Rv110% FBS (Assumed)< 1 nM[2]
EC₅₀ (antiproliferative) MV4;11Not Specified4 nM[5]
IC₉₀ (c-MYC) Not Applicable50% Mouse Serum100 nM[2][4]

Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?

Several factors could contribute to this observation:

  • High Serum Concentration: As detailed in Q1, elevated serum levels in your culture medium can sequester this compound, reducing its effective concentration. Consider titrating your serum percentage or conducting experiments under serum-starved or reduced-serum conditions to assess the maximal potency of the compound.

  • Cell Line Specifics: The expression levels of the target proteins (BRD2, BRD3, BRD4), the VHL E3 ligase, and components of the ubiquitin-proteasome system can vary between cell lines, influencing the efficiency of PROTAC-mediated degradation.

  • Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored to avoid degradation. This compound is soluble in DMSO, and for aqueous buffers, it is recommended to first dissolve it in DMSO and then dilute it.[6]

  • Experimental Duration: PROTAC-mediated degradation is a time-dependent process. It is advisable to perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal endpoint for measuring protein degradation in your specific cell line.

Troubleshooting Guide

Issue: High variability in this compound potency between experiments.

  • Root Cause: Inconsistent serum concentration in the cell culture medium.

  • Solution: Standardize the serum percentage for all related experiments. If possible, test the activity of this compound at different serum concentrations (e.g., 1%, 5%, 10%) to understand its sensitivity to serum in your cellular model.

Issue: this compound shows potent protein degradation but weak downstream phenotypic effects.

  • Root Cause: The link between the target protein and the observed phenotype may be more complex than anticipated, or there might be compensatory mechanisms at play.

  • Solution: Confirm target degradation using a reliable method like Western Blot or targeted proteomics. Investigate the kinetics of degradation and correlate it with the timing of your phenotypic assay. It is also important to verify that the degradation of the target protein is leading to the expected downstream signaling changes, for instance, by measuring c-MYC levels.[2]

Experimental Protocols & Methodologies

Protocol 1: Assessing the Impact of Serum Concentration on this compound-mediated BRD4 Degradation

This protocol provides a framework for determining the DC₅₀ of this compound for BRD4 degradation in a cell line of interest at varying FBS concentrations.

1. Cell Culture and Plating:

  • Culture your cells of interest in their recommended growth medium supplemented with 10% FBS.
  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
  • Allow the cells to adhere overnight.

2. Serum Starvation and Treatment:

  • The following day, aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).
  • Replace the medium with a basal medium containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%).
  • Prepare serial dilutions of this compound in the corresponding FBS-containing medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 3-fold or 5-fold serial dilutions. Include a DMSO vehicle control.
  • Treat the cells with the this compound dilutions and the vehicle control.

3. Incubation and Cell Lysis:

  • Incubate the cells for a predetermined optimal time (e.g., 16 hours, based on published data or a preliminary time-course experiment).[2]
  • After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

4. Protein Quantification and Western Blotting:

  • Quantify the protein concentration in each lysate using a BCA assay.
  • Normalize the protein concentrations and prepare samples for SDS-PAGE.
  • Perform Western blotting to detect the levels of BRD4. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the BRD4 signal to the loading control signal for each sample.
  • Plot the normalized BRD4 levels against the logarithm of the this compound concentration for each FBS condition.
  • Fit the data to a four-parameter logistic regression curve to determine the DC₅₀ value for each serum concentration.

Visualizing the Mechanism of Action

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound, a PROTAC that recruits the VHL E3 ubiquitin ligase to the BET bromodomain proteins (BRD2, BRD3, BRD4) for their ubiquitination and subsequent degradation by the proteasome.

OARV771_Mechanism cluster_cytoplasm Cytoplasm / Nucleus OARV771 This compound Ternary_Complex Ternary Complex (BET-OARV771-VHL) OARV771->Ternary_Complex Binds BET BET Protein (BRD2/3/4) BET->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BET->Proteasome Targeting Degraded_BET Degraded Peptides Proteasome->Degraded_BET Degradation

Caption: Mechanism of this compound-mediated BET protein degradation.

Experimental Workflow: Assessing Serum Impact on this compound Activity

This diagram outlines the key steps to determine how different serum concentrations affect the efficacy of this compound.

Serum_Impact_Workflow cluster_workflow Experimental Workflow Start Seed Cells in 10% FBS Medium Wash Wash with PBS Start->Wash Serum_Vary Add Medium with Varying FBS % Wash->Serum_Vary Treatment Treat with this compound Serial Dilutions Serum_Vary->Treatment Incubate Incubate (e.g., 16h) Treatment->Incubate Harvest Harvest Cells & Lyse Incubate->Harvest WB Western Blot for Target Protein Harvest->WB Analysis Densitometry & DC50/EC50 Calculation WB->Analysis

Caption: Workflow for evaluating this compound activity at different serum levels.

References

Addressing potential resistance mechanisms to OARV-771

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: OARV-771

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential resistance mechanisms to this compound, a novel androgen receptor (AR) and AR-splice variant (AR-V) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly potent small molecule inhibitor designed to target the N-terminal domain of the Androgen Receptor. This mechanism allows it to effectively inhibit both full-length AR and key splice variants, such as AR-V7, which lack the ligand-binding domain and are a common source of resistance to traditional anti-androgen therapies.

Q2: We are observing a gradual loss of this compound efficacy in our long-term cell culture experiments. What are the potential causes?

A gradual loss of efficacy is often the first sign of acquired resistance. The most common mechanisms can be broadly categorized as:

  • Target-based resistance: Alterations in the AR gene or protein, such as mutations in the drug-binding site or significant overexpression of the AR/AR-V7 protein, can reduce drug efficacy.

  • Bypass pathway activation: Cancer cells can develop dependence on alternative signaling pathways to maintain growth and survival, thereby bypassing the AR signaling axis block. Common culprits include the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

  • Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), can actively transport this compound out of the cell, lowering its intracellular concentration and effectiveness.

Q3: How can we determine if our resistant cells have upregulated bypass signaling pathways?

The most direct method is to perform a phosphoproteomic screen or a targeted western blot analysis of key nodes in common bypass pathways. We recommend assessing the phosphorylation status of proteins such as Akt (at Ser473), mTOR (at Ser2448), and the total levels of β-catenin. A significant increase in the phosphorylation of these markers in resistant cells compared to sensitive parent cells would suggest pathway activation.

Troubleshooting Guides

Issue 1: Decreased Potency (IC50 Shift) of this compound in Cell Viability Assays

If you observe a rightward shift in the dose-response curve for this compound, indicating a higher IC50 value in your long-term treated cells compared to the parental line, this strongly suggests the development of acquired resistance.

Troubleshooting Steps:

  • Confirm the IC50 Shift: Perform a new dose-response experiment with freshly thawed parental cells alongside your suspected resistant line to confirm the shift is real and not due to experimental variability.

  • Analyze Target Expression: Assess the protein levels of full-length AR and AR-V7 via Western blot and the corresponding mRNA levels via qPCR. A significant increase in expression is a common resistance mechanism.

  • Investigate Bypass Pathways: Use Western blotting to check for the activation of key survival pathways. A recommended initial screen is provided in the experimental protocols section.

  • Assess Drug Efflux: Measure the expression of the ABCB1 gene (encoding P-gp) via qPCR. To functionally test for efflux pump activity, repeat the this compound viability assay in the presence of a P-gp inhibitor like verapamil. A restoration of sensitivity would indicate the involvement of drug efflux.

Table 1: Example IC50 and Protein Expression Data in a Generated Resistant Cell Line

Cell LineThis compound IC50 (nM)Fold Change in IC50AR-V7 Protein Level (Relative to Parental)p-Akt (S473) Level (Relative to Parental)
LNCaP (Parental)151.01.01.0
LNCaP-R (Resistant)28519.04.53.8
Issue 2: Inconsistent Results in Xenograft Models Treated with this compound

Variability in tumor response in in-vivo models can be due to factors beyond cellular resistance, including drug delivery and tumor heterogeneity.

Troubleshooting Steps:

  • Verify Drug Formulation and Delivery: Ensure the this compound formulation is prepared correctly and administered consistently according to the protocol.

  • Pharmacokinetic Analysis: If possible, perform satellite pharmacokinetic studies to ensure that the drug is achieving the expected concentration in plasma and tumor tissue.

  • Tumor Analysis: At the end of the study, excise tumors from both responding and non-responding animals. Analyze these tumors for the same resistance markers as in the in-vitro guide (AR/AR-V7 expression, bypass pathway activation).

Table 2: Example Gene Expression Data from Responding vs. Non-Responding Tumors

Tumor GroupAR mRNA Fold Change (vs. Vehicle)AR-V7 mRNA Fold Change (vs. Vehicle)AKT1 mRNA Fold Change (vs. Vehicle)ABCB1 mRNA Fold Change (vs. Vehicle)
Responding-2.5-3.10.91.1
Non-Responding1.24.83.56.2

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Initiation: Begin by culturing the parental prostate cancer cell line (e.g., LNCaP, VCaP) in standard growth media.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to their IC25.

  • Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.

  • Maintenance: Allow the cells to recover and stabilize at each new concentration before proceeding to the next. This process can take 6-12 months.

  • Confirmation: A resistant line is considered established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the parental IC50.

  • Cryopreservation: Freeze down vials of the resistant cells at regular intervals.

Protocol 2: Western Blotting for Resistance Markers
  • Lysate Preparation: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total AR, AR-V7, p-Akt (Ser473), total Akt, and β-actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Visualizations

OARV_771_Resistance_Pathway cluster_0 AR Signaling Axis cluster_1 Drug Action & Resistance AR AR / AR-V7 ARE Androgen Response Element (ARE) AR->ARE binds Proliferation Cell Proliferation & Survival ARE->Proliferation promotes OARV_771 This compound OARV_771->AR inhibits Efflux Drug Efflux Pump (P-gp/MDR1) Efflux->OARV_771 expels Bypass Bypass Pathway (e.g., PI3K/Akt) Bypass->Proliferation activates

Caption: this compound mechanism and key resistance pathways.

Troubleshooting_Workflow Start Start: Decreased This compound Efficacy Confirm Confirm IC50 Shift (vs. Parental Cells) Start->Confirm CheckTarget Analyze AR/AR-V7 Expression (WB/qPCR) Confirm->CheckTarget TargetUp Result: Target Upregulated CheckTarget->TargetUp Yes CheckBypass Analyze Bypass Pathways (p-Akt, etc.) CheckTarget->CheckBypass No BypassActive Result: Bypass Pathway Activated CheckBypass->BypassActive Yes CheckEfflux Test Drug Efflux (qPCR & Co-treatment) CheckBypass->CheckEfflux No EffluxActive Result: Efflux Pump Involved CheckEfflux->EffluxActive Yes NoChange No Significant Change CheckEfflux->NoChange No

Caption: Workflow for troubleshooting this compound resistance.

OARV-771 In Vivo Studies Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using OARV-771 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) that functions as a pan-BET (Bromodomain and Extra-Terminal) protein degrader.[1][2] It is a hetero-bifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to BET proteins (BRD2, BRD3, and BRD4).[2][3] By bringing the BET protein in close proximity to the E3 ligase, this compound induces the ubiquitination and subsequent degradation of the BET protein by the proteasome.[4][5][6] This leads to the downstream suppression of target genes, such as c-MYC, and can induce cell cycle arrest and apoptosis.[3][7]

Q2: What is the recommended delivery method for this compound in in vivo studies?

A2: The most commonly reported and recommended delivery method for this compound in in vivo studies, particularly in mouse xenograft models, is subcutaneous (SC) injection.[8][9] This route of administration has been shown to achieve plasma drug levels sufficient for efficacy.[9]

Q3: What are the suggested formulations for in vivo delivery of this compound?

A3: this compound has limited aqueous solubility and requires a specific formulation for in vivo administration. A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to prepare the formulation fresh for each use and to ensure complete dissolution of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the formulation - Incorrect solvent ratio- Low temperature of the vehicle- Compound has low solubility- Ensure the solvent ratios are accurate. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.- Gently warm the vehicle to aid dissolution. Do not overheat.- Prepare the formulation fresh before each injection.- Sonication can be used to aid dissolution.
Injection site irritation or necrosis in animals - High concentration of DMSO- Formulation is not at physiological pH- Needle gauge is too large- Keep the final concentration of DMSO in the formulation as low as possible (ideally ≤10%).- Check the pH of the final formulation and adjust if necessary to be within a physiologically tolerable range.- Use a smaller gauge needle (e.g., 27-30G) for subcutaneous injections in mice.[10]
Inconsistent or lack of tumor growth inhibition - Improper drug administration- Insufficient drug dosage- Drug degradation- Ensure proper subcutaneous injection technique to avoid leakage or intramuscular injection.- Verify the correct dosage based on the animal's body weight. Doses of 10 mg/kg and 30 mg/kg have been used in mouse models.[8][9]- Prepare the this compound formulation fresh for each administration to prevent degradation.
High variability in experimental results - Inconsistent dosing schedule- Variation in tumor size at the start of treatment- Differences in animal handling- Adhere to a strict and consistent dosing schedule.- Randomize animals into treatment groups based on tumor volume before starting the experiment.- Standardize all animal handling and experimental procedures to minimize stress and variability.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a 22Rv1 Mouse Xenograft Model [8][9]

DosageAdministration RouteDosing ScheduleOutcome
10 mg/kgSubcutaneousDailyDose-dependent tumor growth inhibition
30 mg/kgSubcutaneousDailyTumor regression

Table 2: Pharmacokinetic Profile of this compound in Mice [9]

DosageAdministration RouteParameterValue
10 mg/kgSubcutaneousPlasma LevelsAbove efficacious concentration for 8-12 hours
10 mg/kgSubcutaneous8-hour Plasma Concentration1,200 ± 230 nM

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Weigh the this compound powder and place it in a sterile conical tube.

  • Add the required volume of DMSO to the this compound powder.

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Add the required volume of PEG300 to the solution and vortex until the mixture is homogeneous.

  • Add the required volume of Tween 80 and vortex thoroughly.

  • Finally, add the required volume of sterile saline and vortex until a clear, homogeneous solution is formed.

  • If any particulates are visible, the solution can be briefly sonicated.

  • Prepare this formulation fresh before each administration.

Protocol 2: Subcutaneous Administration of this compound in a Mouse Xenograft Model

Materials:

  • Prepared this compound formulation

  • Tumor-bearing mice

  • Sterile 1 mL syringes

  • Sterile needles (27-30 gauge)

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of this compound formulation to inject based on the desired dosage (e.g., 10 mg/kg or 30 mg/kg).

  • Gently restrain the mouse.

  • Wipe the injection site on the flank with a 70% ethanol wipe and allow it to air dry.

  • Draw the calculated volume of the this compound formulation into a sterile syringe.

  • Pinch the loose skin over the flank to form a "tent".

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

  • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

  • Slowly inject the solution. A small bleb should form under the skin.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

  • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

OARV771_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Effects OARV771 This compound Ternary_Complex Ternary Complex (BET-OARV771-VHL) OARV771->Ternary_Complex Binds BET BET Protein (BRD2/3/4) BET->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BET Proteasome 26S Proteasome Ub_BET->Proteasome Targeted for Degradation Proteasome->Degraded_BET Degrades cMYC c-MYC Suppression Cell_Cycle_Arrest Cell Cycle Arrest cMYC->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_Preparation Preparation cluster_Xenograft_Model Xenograft Model cluster_Treatment Treatment cluster_Analysis Analysis Formulation 1. This compound Formulation (DMSO, PEG300, Tween 80, Saline) Dosing 5. Subcutaneous Administration (e.g., 10 or 30 mg/kg daily) Formulation->Dosing Tumor_Implantation 2. Tumor Cell Implantation (e.g., 22Rv1 cells in mice) Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Randomization->Dosing Tumor_Measurement 6. Tumor Volume Measurement Dosing->Tumor_Measurement PK_Analysis 7. Pharmacokinetic Analysis (Plasma Collection) Dosing->PK_Analysis PD_Analysis 8. Pharmacodynamic Analysis (Tumor Lysates - Western Blot) Tumor_Measurement->PD_Analysis

Caption: In Vivo Xenograft Study Workflow.

References

Validation & Comparative

OARV-771 Versus JQ1: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) domain proteins have emerged as critical therapeutic targets in oncology and beyond. Small molecule inhibitors and degraders targeting BET proteins have shown significant promise. This guide provides a detailed comparative analysis of two prominent BET-targeting compounds: OARV-771, a BET protein degrader, and JQ1, a well-characterized BET inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental methodologies, and visual representations of key biological processes.

Executive Summary

This compound is a potent von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins, including BRD2, BRD3, and BRD4.[1] In contrast, JQ1 is a thienotriazolodiazepine that acts as a competitive inhibitor of the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin.[2] While both compounds target the BET family of proteins, their distinct mechanisms of action—degradation versus inhibition—result in different biological and potential therapeutic outcomes. Data suggests that BET degraders like this compound may offer a more profound and sustained suppression of BET protein function compared to inhibitors like JQ1.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data for this compound and JQ1 from various preclinical studies. It is important to note that direct head-to-head comparisons in the same experimental settings are limited. The data presented here is compiled from multiple sources to provide a comparative overview. Data for ARV-771, a structurally and functionally similar VHL-based BET degrader, is included as a proxy for this compound where direct data for this compound is unavailable.

Table 1: In Vitro Potency of this compound and JQ1

CompoundMetricTarget/Cell LineValueReference
This compound DC50BRD21 nM[1]
DC50BRD34 nM[1]
DC50BRD46 nM[1]
EC50MV4;114 nM[1]
ARV-771 DC50BRD2/3/4 (22Rv1 cells)< 5 nM[3][4]
IC50 (c-MYC depletion)22Rv1 cells< 1 nM[3][4]
JQ1 IC50BRD4 (BD1)77 nM[5]
IC50BRD4 (BD2)33 nM[5]
IC50MCF7 (breast cancer)~20 µM (72h)[6]
IC50T47D (breast cancer)~15 µM (72h)[7]
IC50H1975 (lung cancer)~1 µM[8]
IC50RPMI-8226 (multiple myeloma)Sensitive[8]
IC50NUT midline carcinoma (patient-derived)4 nM

Table 2: In Vivo Efficacy of ARV-771 (as a proxy for this compound) and JQ1

CompoundCancer ModelDosing RegimenOutcomeReference
ARV-771 22Rv1 CRPC Xenograft10 mg/kg, s.c., daily37% BRD4 and 76% c-MYC downregulation in tumor tissue.[3][9]
22Rv1 CRPC Xenograft30 mg/kg, s.c., dailyTumor regression.[10]
VCaP CRPC XenograftIntermittent dosingTumor growth inhibition.[10]
Hepatocellular Carcinoma Xenograft (HepG2)20 mg/kg, s.c., every other day for 25 daysSignificant reduction in tumor volume and weight.[11]
JQ1 Pancreatic Ductal Adenocarcinoma PDX50 mg/kg, i.p., daily for 21-28 days40-62% tumor growth inhibition compared to vehicle.[12]
Childhood Sarcoma XenograftsNot specifiedSignificant inhibition of tumor growth during treatment.[13]
Thyroid Cancer Mouse ModelNot specifiedProlonged survival and inhibited tumor growth.[14]
NUT Midline Carcinoma Xenograft50 mg/kg, i.p., dailyReduced tumor volume.
Colon Cancer Xenograft (SW480)50 mg/kg, i.v.Decreased tumor volume and weight.[9]

Mechanism of Action

The fundamental difference between this compound and JQ1 lies in their interaction with BET proteins.

JQ1 acts as a competitive inhibitor. It occupies the acetyl-lysine binding pocket of BET bromodomains, preventing their association with acetylated histones on chromatin. This leads to the displacement of BET proteins and the subsequent downregulation of target gene transcription, most notably the oncogene MYC.[15]

This compound , as a PROTAC, has a bifunctional structure. One end binds to a BET protein, while the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1] This degradation-based mechanism can lead to a more complete and prolonged suppression of BET protein function compared to the reversible inhibition by JQ1.

cluster_JQ1 JQ1: BET Inhibition cluster_OARV771 This compound: BET Degradation JQ1 JQ1 BET BET Protein JQ1->BET Binds to Bromodomain Chromatin Acetylated Chromatin BET->Chromatin Binding Blocked Transcription_Inhibition Transcription Repression Chromatin->Transcription_Inhibition Leads to OARV771 This compound BET_d BET Protein OARV771->BET_d Binds to VHL VHL E3 Ligase OARV771->VHL Recruits Ub Ubiquitin BET_d->Ub Ubiquitination VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Degraded BET Fragments Proteasome->Degradation Leads to

Figure 1: Comparative Mechanisms of Action

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay (MTT/CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or JQ1 (e.g., 0.1 nM to 100 µM) for 48-96 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • CellTiter-Glo Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a luminometer.

  • Data Analysis: Normalize the readings to the vehicle control and plot the dose-response curve to calculate the IC50/EC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot for BET Protein Degradation

Objective: To quantify the degradation of BET proteins (BRD2, BRD3, BRD4) following treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control. The concentration of the compound that results in 50% degradation of the target protein is determined as the DC50 value.[12][16][17]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound and JQ1 in a preclinical animal model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).[13][18]

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration:

    • This compound (proxy ARV-771): Typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at doses ranging from 10-30 mg/kg, daily or on an intermittent schedule.[10]

    • JQ1: Commonly administered via i.p. injection at a dose of 50 mg/kg daily.[12][13]

    • The vehicle control typically consists of the formulation buffer (e.g., DMSO, PEG300, Tween-80 in saline).

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as a measure of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[9]

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow CellCulture Cancer Cell Culture Treatment Treat with this compound or JQ1 CellCulture->Treatment Viability Cell Viability Assay (IC50/EC50) Treatment->Viability WesternBlot Western Blot (Protein Degradation - DC50) Treatment->WesternBlot Xenograft Establish Xenograft Tumor Model Randomization Randomize Mice Xenograft->Randomization Dosing Administer Compound (this compound or JQ1) Randomization->Dosing Monitoring Monitor Tumor Growth & Body Weight Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC, etc.) Monitoring->Endpoint

Figure 2: General Experimental Workflow

Signaling Pathway Analysis

Both this compound and JQ1 ultimately impact the transcriptional programs regulated by BET proteins. A primary downstream target is the MYC oncogene, which plays a crucial role in cell proliferation, growth, and apoptosis. By either inhibiting BET protein function or inducing their degradation, both compounds lead to the suppression of MYC transcription. This, in turn, affects the expression of MYC target genes involved in cell cycle progression (e.g., cyclins and CDKs) and apoptosis (e.g., Bcl-2 family members).

OARV771 This compound BET BET Proteins (BRD2, BRD3, BRD4) OARV771->BET Degradation JQ1 JQ1 JQ1->BET Inhibition MYC MYC Transcription Factor BET->MYC Suppression of Transcription CellCycle Cell Cycle Progression MYC->CellCycle Downregulation of Target Genes Apoptosis Inhibition of Apoptosis MYC->Apoptosis Downregulation of Anti-apoptotic Genes Proliferation Tumor Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Figure 3: Downstream Signaling Pathway

Conclusion

This compound and JQ1 represent two distinct and powerful strategies for targeting BET proteins in cancer. While JQ1 has been instrumental as a research tool and has paved the way for the clinical development of BET inhibitors, the emergence of BET degraders like this compound offers the potential for enhanced efficacy. The ability of PROTACs to induce the catalytic degradation of target proteins can lead to a more profound and durable biological effect, which may translate into improved therapeutic outcomes. The data compiled in this guide suggests that this compound and its close analogue ARV-771 exhibit superior potency in in vitro degradation and anti-proliferative assays and have demonstrated robust in vivo activity, including tumor regression in some models. Further direct comparative studies will be invaluable in fully elucidating the therapeutic potential of BET degraders versus inhibitors.

References

A Head-to-Head Battle in Oncology: The In Vivo Efficacy of BET Degrader ARV-771 Versus BET Inhibitor OTX015

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of cancer therapeutics, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy. This guide provides a comprehensive in vivo comparison of two key players in this field: ARV-771, a novel BET degrader utilizing PROTAC technology, and OTX015, a well-established BET inhibitor. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, experimental validation, and comparative efficacy.

At the forefront of epigenetic regulation, BET proteins, particularly BRD2, BRD3, and BRD4, are critical for the transcription of key oncogenes such as c-MYC. While both ARV-771 and OTX015 target these proteins, they do so through distinct mechanisms. OTX015 acts as a competitive inhibitor, reversibly binding to the acetyl-lysine binding pockets of BET proteins and preventing their interaction with chromatin. In contrast, ARV-771 is a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of BET proteins by hijacking the cell's own ubiquitin-proteasome system. This fundamental difference in their mode of action translates to notable distinctions in their in vivo anti-tumor activity.

Mechanism of Action: Inhibition vs. Degradation

The differing approaches of OTX015 and ARV-771 in targeting BET proteins are crucial to understanding their in vivo effects.

cluster_0 OTX015: BET Inhibition OTX015 OTX015 BET BET Protein (BRD2/3/4) OTX015->BET Binds to acetyl-lysine pocket OTX015->BET Inhibits Binding Chromatin Chromatin BET->Chromatin Binds to Oncogene Oncogene Transcription (e.g., c-MYC) Chromatin->Oncogene Activates TumorGrowth Tumor Growth Oncogene->TumorGrowth Promotes

Figure 1: OTX015 Mechanism of Action.

cluster_1 ARV-771: BET Degradation (PROTAC) ARV771 ARV-771 BET_p BET Protein (BRD2/3/4) ARV771->BET_p Binds to VHL VHL E3 Ligase ARV771->VHL Binds to Ternary Ternary Complex (BET-ARV771-VHL) BET_p->Ternary VHL->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BET Protein Degradation Proteasome->Degradation Leads to Oncogene_d Reduced Oncogene Transcription Degradation->Oncogene_d Results in

Figure 2: ARV-771 Mechanism of Action.

Comparative In Vivo Efficacy

Preclinical studies in various cancer models have demonstrated the anti-tumor activity of both OTX015 and ARV-771. However, direct comparative studies, particularly in models of castration-resistant prostate cancer (CRPC) and secondary acute myeloid leukemia (sAML), have highlighted the superior efficacy of the degradation approach with ARV-771.

Castration-Resistant Prostate Cancer (CRPC) Models

In a key study utilizing 22Rv1 human CRPC xenografts in mice, ARV-771 demonstrated significantly greater tumor growth inhibition (TGI) and even tumor regression compared to OTX015.[1]

ParameterARV-771OTX015Vehicle Control
Dose & Schedule 30 mg/kg, s.c., daily50 mg/kg, p.o., daily-
Tumor Growth Inhibition (TGI) >100% (Tumor Regression)~80%0%
BRD4 Protein Levels Significant DegradationAccumulationNo Change
c-MYC Protein Levels Profound & Sustained DownregulationDownregulationNo Change
AR-V7 Levels Marked Downregulation-No Change
Table 1: Comparison of ARV-771 and OTX015 in 22Rv1 CRPC Xenograft Model.[1][2]
Secondary Acute Myeloid Leukemia (sAML) Model

A study in a murine model of sAML engrafted with HEL92.1.7 cells also showed a clear advantage for ARV-771 over OTX015 in reducing leukemia burden and improving survival.[2]

ParameterARV-771OTX015Vehicle Control
Dose & Schedule Not specifiedNot specified-
Leukemia Burden Greater ReductionReductionIncrease
Median Survival Significantly ImprovedImprovedBaseline
Table 2: Comparison of ARV-771 and OTX015 in sAML Murine Model.[2][3]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are summaries of the key in vivo experimental protocols.

22Rv1 CRPC Xenograft Study Protocol

start Start implant Implant 22Rv1 cells subcutaneously in Nu/Nu mice start->implant tumor_growth Allow tumors to reach ~150-200 mm³ implant->tumor_growth randomize Randomize mice into treatment groups (n=9-10/group) tumor_growth->randomize treatment Daily Treatment: - ARV-771 (s.c.) - OTX015 (p.o.) - Vehicle randomize->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor volume analysis, Pharmacodynamic analysis of tumor tissue monitoring->endpoint end End endpoint->end

Figure 3: Workflow for CRPC Xenograft Study.

Animal Model: Male athymic nude (Nu/Nu) mice.[1] Cell Line: 22Rv1 human castration-resistant prostate cancer cells.[1] Implantation: 5 x 10^6 cells in Matrigel were implanted subcutaneously.[4] Treatment Initiation: When tumors reached a volume of approximately 150-200 mm³.[1] Drug Administration:

  • ARV-771: Administered subcutaneously (s.c.) daily at doses ranging from 10 to 30 mg/kg.[1][5]

  • OTX015: Administered by oral gavage (p.o.) daily at a dose of 50 mg/kg.[1] Endpoints:

  • Tumor volume was measured regularly to determine tumor growth inhibition.[1]

  • At the end of the study, tumors were harvested for pharmacodynamic analysis, including Western blotting for BRD4, c-MYC, and AR-V7 protein levels.[1][5]

sAML Xenograft Study Protocol

start_aml Start irradiate_aml Sublethally irradiate NSG mice start_aml->irradiate_aml engraft_aml Engraft with luciferase-expressing HEL92.1.7 sAML cells irradiate_aml->engraft_aml treatment_aml Initiate treatment with: - ARV-771 - OTX015 - Vehicle engraft_aml->treatment_aml monitoring_aml Monitor leukemia burden (bioluminescence imaging) and survival treatment_aml->monitoring_aml endpoint_aml Endpoint: Leukemia progression and overall survival monitoring_aml->endpoint_aml end_aml End endpoint_aml->end_aml

Figure 4: Workflow for sAML Xenograft Study.

Animal Model: Immunodeficient NSG mice.[2] Cell Line: Luciferase-expressing HEL92.1.7 human secondary acute myeloid leukemia cells.[2] Engraftment: Cells were transplanted into sublethally irradiated mice.[2] Treatment: Mice were treated with ARV-771, OTX015, or a vehicle control.[2] Endpoints:

  • Leukemia burden was monitored by bioluminescence imaging.[2][3]

  • Overall survival of the mice was recorded.[2][3]

Conclusion

References

OARV-771 vs. ARV-825: A Comparative Guide to Two Potent BET Protein Degraders

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a detailed comparison of two prominent bromodomain and extra-terminal (BET) protein degraders, OARV-771 and ARV-825, with a focus on their distinct mechanisms of action and relative potencies, supported by experimental data.

Mechanism of Action: A Tale of Two E3 Ligases

Both this compound and ARV-825 are designed to degrade BET proteins, which are critical regulators of gene transcription and are implicated in various cancers. The fundamental difference between these two PROTACs lies in the E3 ubiquitin ligase they recruit to tag the target protein for degradation.

This compound is a von Hippel-Lindau (VHL)-based PROTAC. It is a pan-BET degrader, meaning it targets multiple members of the BET family, including BRD2, BRD3, and BRD4, for degradation.[][2]

ARV-825 , in contrast, is a Cereblon (CRBN)-based PROTAC. It is considered a BRD4-preferential degrader, although it also induces the degradation of BRD2 and BRD3.[3][4]

The choice of E3 ligase can influence the degradation efficiency, substrate specificity, and potential for off-target effects.

PROTAC_Mechanism cluster_OARV771 This compound Mechanism cluster_ARV825 ARV-825 Mechanism OARV771 This compound VHL VHL E3 Ligase OARV771->VHL recruits BET_OARV BET Protein (BRD2/3/4) OARV771->BET_OARV binds Ternary_OARV Ternary Complex VHL->Ternary_OARV BET_OARV->Ternary_OARV Ub_OARV Ubiquitination Ternary_OARV->Ub_OARV facilitates Proteasome_OARV Proteasomal Degradation Ub_OARV->Proteasome_OARV targets for ARV825 ARV-825 CRBN Cereblon E3 Ligase ARV825->CRBN recruits BET_ARV BET Protein (BRD4 preferential) ARV825->BET_ARV binds Ternary_ARV Ternary Complex CRBN->Ternary_ARV BET_ARV->Ternary_ARV Ub_ARV Ubiquitination Ternary_ARV->Ub_ARV facilitates Proteasome_ARV Proteasomal Degradation Ub_ARV->Proteasome_ARV targets for

Diagram 1: Mechanisms of this compound and ARV-825.

Potency and Efficacy: A Quantitative Comparison

The potency of a PROTAC is typically measured by its DC50 (concentration required to degrade 50% of the target protein) and its IC50 or EC50 (concentration required to inhibit 50% of a biological function, such as cell viability).

Protein Degradation Potency (DC50)
CompoundTarget ProteinCell LineDC50 (nM)Reference
This compound BRD2-1[5]
BRD3-4[5]
BRD4-6[5]
ARV-825 BRD4-<1[6]
Anti-proliferative and Functional Potency (IC50/EC50)
CompoundCell LineAssay TypeIC50/EC50 (nM)Reference
This compound MV4;11 (Acute Myeloid Leukemia)Anti-proliferative4[5]
HN30 (Head and Neck Cancer)Cell Viability~70[7]
HN30R (Cisplatin-Resistant)Cell Viability~70[7]
ARV-825 IMR-32 (Neuroblastoma)Anti-proliferative7.024[3]
SH-SY5Y (Neuroblastoma)Anti-proliferative53.71[3]
SK-N-SH (Neuroblastoma)Anti-proliferative146.9[3]
SK-N-BE(2) (Neuroblastoma)Anti-proliferative232.8[3]
HN30 (Head and Neck Cancer)Cell Viability~50[7]
HN30R (Cisplatin-Resistant)Cell Viability~50[7]

Experimental Protocols

Western Blotting for Protein Degradation

This protocol outlines the general steps to assess the degradation of BET proteins following treatment with this compound or ARV-825.

Western_Blot_Workflow start Seed Cells treatment Treat with PROTAC (this compound or ARV-825) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-BRD4, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Band Densitometry Analysis detection->analysis end Quantify Protein Degradation analysis->end

Diagram 2: Western Blot Workflow.

Materials:

  • Cancer cell line of interest

  • This compound and ARV-825

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with various concentrations of this compound or ARV-825 for the desired time period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of protein degradation.

Cell Viability Assay (WST-1)

This protocol describes a colorimetric assay to measure cell viability and proliferation in response to PROTAC treatment.

Cell_Viability_Workflow start Seed Cells in 96-well plate treatment Treat with serial dilutions of PROTAC start->treatment incubation Incubate for desired time (e.g., 24, 48, 72 hours) treatment->incubation wst1_addition Add WST-1 Reagent incubation->wst1_addition incubation2 Incubate for 1-4 hours wst1_addition->incubation2 read_absorbance Measure Absorbance (450 nm) incubation2->read_absorbance analysis Calculate Cell Viability (%) and IC50 read_absorbance->analysis end Determine Anti-proliferative Effect analysis->end

Diagram 3: Cell Viability Assay Workflow.

Materials:

  • Cancer cell line of interest

  • This compound and ARV-825

  • Cell culture medium and supplements

  • 96-well plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound or ARV-825. Include a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion

Both this compound and ARV-825 are highly potent BET protein degraders with distinct E3 ligase recruiting moieties. This compound acts as a pan-BET degrader by engaging the VHL E3 ligase, while ARV-825 preferentially degrades BRD4 through the recruitment of Cereblon. The choice between these two molecules may depend on the specific research question or therapeutic indication, considering factors such as the desired BET isoform selectivity and the expression levels of VHL and Cereblon in the target cells. The provided data and protocols offer a foundation for researchers to design and execute experiments to further elucidate the comparative efficacy and mechanisms of these important research tools.

References

Validating OARV-771-Induced Apoptosis in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OARV-771, a novel proteolysis-targeting chimera (PROTAC), with conventional therapies for inducing apoptosis in cancer cells. The information presented herein is intended to assist researchers in designing and interpreting experiments to validate the pro-apoptotic activity of this compound and similar compounds. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.

Introduction to this compound: A Novel Approach to Cancer Therapy

This compound is a potent and selective pan-BET (Bromodomain and Extra-Terminal) protein degrader. Unlike traditional inhibitors that merely block the function of a target protein, this compound is a PROTAC that mediates the ubiquitination and subsequent proteasomal degradation of BRD2, BRD3, and BRD4 proteins[1][2]. These BET proteins are critical epigenetic readers that regulate the transcription of key oncogenes, including c-MYC, and are implicated in the progression of various cancers, such as castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC)[3][4]. By eliminating these proteins, this compound effectively shuts down pro-survival signaling pathways, leading to cell cycle arrest and apoptosis[3][5][6].

Mechanism of Action: this compound vs. Alternative Therapies

The primary distinction between this compound and other anti-cancer agents lies in its mechanism of action. This guide compares this compound with two classes of therapeutics: traditional BET inhibitors (e.g., JQ1, OTX015) and a second-generation antiandrogen (e.g., Enzalutamide), which is particularly relevant in the context of prostate cancer.

This compound (BET Degrader): this compound is a heterobifunctional molecule. One end binds to the BET protein, and the other end recruits an E3 ubiquitin ligase (specifically, the von Hippel-Lindau E3 ligase)[2]. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This leads to a profound and sustained depletion of BET proteins, resulting in potent anti-tumor activity[4].

BET Inhibitors (e.g., JQ1, OTX015): In contrast, BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, preventing them from binding to acetylated histones and thereby inhibiting their transcriptional regulatory function. However, this inhibition is often reversible and may not be as complete or sustained as degradation, potentially leading to the development of resistance[7].

Second-Generation Antiandrogens (e.g., Enzalutamide): In hormone-driven cancers like prostate cancer, drugs like enzalutamide directly target the androgen receptor (AR). Enzalutamide is a potent AR inhibitor that blocks multiple steps in the AR signaling pathway. While effective, resistance can emerge through various mechanisms, including AR splice variants that are no longer targeted by these drugs. This compound has shown efficacy in models with such resistance by degrading BET proteins that are essential for the transcription of these AR variants[4][8].

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound compared to alternative therapies.

Table 1: In Vitro Performance of this compound vs. BET Inhibitors in CRPC Cell Lines

CompoundTargetMechanism of ActionDC50 (Degradation)IC50 (Proliferation)Apoptosis Induction
This compound BRD2, BRD3, BRD4Degradation< 5 nM~1-10 nMHigh
JQ1 BRD2, BRD3, BRD4InhibitionN/AMicromolar rangeModerate
OTX015 BRD2, BRD3, BRD4InhibitionN/AMicromolar rangeModerate

Data compiled from multiple sources indicating the superior potency of this compound in inducing cell death.[1][4][9]

Table 2: In Vivo Performance of this compound in a CRPC Xenograft Model

TreatmentDosageTumor Growth Inhibition (TGI)Tumor Regression
Vehicle --No
This compound 10 mg/kg, daily> 80%Yes (in some cases)
OTX015 50 mg/kg, dailySignificantNo

In vivo studies demonstrate the superior efficacy of this compound, with the potential for tumor regression not observed with BET inhibitors.[4][5]

Experimental Protocols for Validating Apoptosis

To rigorously validate this compound-induced apoptosis, a combination of assays targeting different stages of the apoptotic process is recommended[10][11][12].

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells[13].

  • Protocol:

    • Seed cancer cells in 6-well plates and treat with this compound (and controls) for the desired time (e.g., 24, 48 hours).

    • Harvest cells (including floating cells) and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Data Analysis:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

  • Principle: Caspases-3 and -7 are key proteases that are activated during the execution phase of apoptosis. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage[14].

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound.

    • After the treatment period, add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD peptide).

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

    • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel assay).

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the levels of key apoptosis-related proteins.

  • Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Key markers for apoptosis include the cleavage of PARP (Poly (ADP-ribose) polymerase) by activated caspases and changes in the levels of Bcl-2 family proteins[6][9].

  • Protocol:

    • Treat cells with this compound and prepare whole-cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against cleaved PARP, cleaved Caspase-3, Bcl-2, and Bax. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify band intensities and normalize to the loading control.

Visualizing the Pathways and Workflows

This compound Mechanism of Action

OARV771_Mechanism cluster_cell Cancer Cell OARV771 This compound Ternary Ternary Complex (this compound-BET-VHL) OARV771->Ternary Binds BET BET Protein (BRD2/3/4) BET->Ternary Proteasome Proteasome BET->Proteasome Targeted for Degradation Oncogenes Oncogenes (e.g., c-MYC) BET->Oncogenes Promotes Transcription VHL VHL E3 Ligase VHL->Ternary Ternary->BET Ubiquitination Ub Ubiquitin DegradedBET Degraded BET Fragments Proteasome->DegradedBET Degrades DegradedBET->Oncogenes Transcription Repressed Apoptosis Apoptosis Oncogenes->Apoptosis Suppression leads to CellCycleArrest Cell Cycle Arrest Oncogenes->CellCycleArrest Suppression leads to

Caption: this compound forms a ternary complex with BET proteins and VHL E3 ligase, leading to BET protein degradation and subsequent apoptosis.

Experimental Workflow for Apoptosis Validation

Apoptosis_Workflow cluster_assays Apoptosis Assays start Start: Cancer Cell Culture treatment Treat with this compound (various doses and times) start->treatment harvest Harvest Cells treatment->harvest flow Annexin V/PI Staining (Flow Cytometry) harvest->flow caspase Caspase-3/7 Activity (Luminescence Assay) harvest->caspase western Western Blotting (PARP, Caspases, Bcl-2) harvest->western analysis Data Analysis and Comparison flow->analysis caspase->analysis western->analysis conclusion Conclusion: Validation of Apoptosis analysis->conclusion

Caption: A multi-assay workflow is crucial for the comprehensive validation of this compound-induced apoptosis in cancer cells.

Conclusion

This compound represents a promising therapeutic strategy by inducing the degradation of BET proteins, leading to potent pro-apoptotic effects in cancer cells. Its mechanism of action offers distinct advantages over traditional BET inhibitors, as evidenced by superior in vitro and in vivo efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to validate the apoptotic effects of this compound and other novel cancer therapeutics. A multi-faceted approach, combining assays that probe different aspects of the apoptotic cascade, is essential for a thorough and accurate assessment.

References

A Comparative Guide to the Cross-reactivity and Selectivity of OARV-771 and other BET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity of the BET (Bromodomain and Extra-Terminal domain) protein degrader OARV-771 with other well-characterized BET inhibitors (BETi), including the pan-BET inhibitor JQ1, the clinical candidate OTX-015 (Birabresib), and the pan-BET inhibitor ABBV-075 (Mivebresib). The information is supported by experimental data to aid in the selection of appropriate chemical probes and potential therapeutic candidates.

Introduction to BET Inhibitors and this compound

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets. Small molecule inhibitors targeting the bromodomains of BET proteins have shown significant promise. This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins rather than simply inhibiting their function. This guide focuses on the comparative selectivity of this compound.

Quantitative Comparison of BET Inhibitor Activity

The following tables summarize the available quantitative data for this compound and comparator BET inhibitors. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions and assay formats.

Table 1: Potency of BET Inhibitors against BET Family Proteins

CompoundTargetAssay TypePotency (nM)Reference
This compound BRD2DC501[1]
BRD3DC504[1]
BRD4DC506[1]
JQ1 BRD2 (BD1)Kd (ITC)128[2][3]
BRD2 (BD2)IC50 (AlphaScreen)32.6[2]
BRD3 (BD1)Kd (ITC)59.5[3]
BRD3 (BD2)Kd (ITC)82.0[3]
BRD4 (BD1)Kd (ITC)49.0[3]
BRD4 (BD2)Kd (ITC)90.1[3]
OTX-015 BRD2, BRD3, BRD4IC5092-112[4][5][6]
ABBV-075 BRD2Ki1[7]
BRD3Ki12.2[7]
BRD4Ki1.6[7]
BRDTKi2.2[7]

Table 2: Selectivity Profile of BET Inhibitors

CompoundSelectivity ProfileReference
This compound Data on broad cross-reactivity against non-BET bromodomains is not readily available in the public domain. As a PROTAC, its selectivity is determined by both the BET-binding moiety and the E3 ligase-recruiting moiety.
JQ1 Highly selective for the BET family. Thermal shift assays against 37 bromodomains showed no significant interaction outside the BET family, with only minor shifts for CREBBP and WDR9. A CEREP panel screen showed no significant activity against 55 other receptors and ion channels.[3][8]
OTX-015 A pan-BET inhibitor that competitively occupies the acetyl-binding pockets of BRD2, BRD3, and BRD4.[9]
ABBV-075 Highly selective for the BET family over a panel of 18 other bromodomain proteins.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of BET inhibitors and a typical workflow for their characterization.

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acetylated Histones DNA DNA BET BET Protein (BRD2/3/4) BET->Histone Binds to TF Transcription Factors BET->TF Recruits Proteasome Proteasome BET->Proteasome Degradation RNAPol RNA Polymerase II TF->RNAPol Activates Gene Target Gene (e.g., MYC) RNAPol->Gene Transcribes mRNA mRNA Gene->mRNA BETi BET Inhibitor (e.g., JQ1, OTX-015, ABBV-075) BETi->BET Inhibits Binding PROTAC PROTAC (this compound) PROTAC->BET Binds to E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits E3Ligase->BET Ubiquitinates

Caption: Mechanism of action of BET inhibitors and PROTACs.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Assays (TR-FRET, AlphaScreen) Selectivity_Screen Selectivity Profiling (e.g., BROMOscan) Biochemical_Assay->Selectivity_Screen Determine Potency ITC Isothermal Titration Calorimetry (ITC) Selectivity_Screen->ITC Confirm Binding Cell_Binding Target Engagement (NanoBRET, CETSA) ITC->Cell_Binding Validate Cellular Activity Degradation_Assay Protein Degradation (Western Blot, DC50) Cell_Binding->Degradation_Assay Assess PROTAC function Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis) Degradation_Assay->Phenotypic_Assay Evaluate Biological Effect Xenograft Xenograft Models Phenotypic_Assay->Xenograft Test Therapeutic Efficacy

Caption: Experimental workflow for BET inhibitor characterization.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize BET inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To measure the binding affinity of an inhibitor to a BET bromodomain by competing with a fluorescently labeled ligand.

Principle: This assay relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium-cryptate) to an acceptor fluorophore (e.g., d2) when they are in close proximity. A BET bromodomain protein, typically tagged (e.g., with GST), is bound by a specific antibody conjugated to the donor fluorophore. A biotinylated histone peptide ligand binds to the bromodomain, and streptavidin conjugated to the acceptor fluorophore binds to the biotin. When the complex is formed, FRET occurs. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute the tagged BET bromodomain protein, biotinylated histone peptide, donor-labeled antibody, and acceptor-labeled streptavidin to their optimal concentrations in the assay buffer. Prepare a serial dilution of the test compound.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

  • Reaction Incubation: Add the BET bromodomain protein and the biotinylated histone peptide to the wells and incubate to allow for binding.

  • Detection: Add the donor-labeled antibody and acceptor-labeled streptavidin and incubate to allow for detection complex formation.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for donor and acceptor).

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To measure the inhibition of the interaction between a BET bromodomain and a histone peptide ligand.

Principle: This bead-based assay utilizes donor and acceptor beads that are brought into proximity through a biological interaction. The donor beads contain a photosensitizer that converts ambient oxygen to singlet oxygen upon illumination at 680 nm. If an acceptor bead is within ~200 nm, the singlet oxygen triggers a chemiluminescent signal in the acceptor bead. A tagged BET bromodomain (e.g., His-tagged) is captured by the acceptor beads, and a biotinylated histone peptide is captured by streptavidin-coated donor beads. Inhibition of the bromodain-histone interaction separates the beads, leading to a loss of signal.

General Protocol:

  • Reagent Preparation: Prepare assay buffer. Dilute the tagged BET bromodomain protein and biotinylated histone peptide to their optimal concentrations. Prepare a serial dilution of the test compound.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

  • Reaction Incubation: Add the BET bromodomain protein and the biotinylated histone peptide to the wells and incubate.

  • Bead Addition: Add the acceptor beads and incubate, followed by the addition of the donor beads and a final incubation in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of a test compound to a BET bromodomain within living cells.

Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged BET bromodomain (donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (acceptor). The binding of a test compound to the bromodomain competes with the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's apparent cellular affinity.

General Protocol:

  • Cell Preparation: Seed cells expressing the NanoLuc®-BET bromodomain fusion protein in a 96-well plate and incubate.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the NanoBRET™ tracer and the test compound dilutions to the cells.

  • Incubation: Incubate the plate to allow for compound entry and binding equilibrium.

  • Lysis and Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to lyse the cells and provide the substrate for the NanoLuc® luciferase.

  • Data Acquisition: Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.[1][10]

Conclusion

This compound, as a PROTAC BET degrader, offers a distinct mechanism of action compared to traditional BET inhibitors like JQ1, OTX-015, and ABBV-075. While all these compounds effectively target the BET family of proteins, their selectivity profiles and modes of action have important implications for their use in research and clinical development. ABBV-075 and JQ1 have been shown to be highly selective for the BET family. This compound demonstrates potent degradation of BRD2, BRD3, and BRD4. The choice of a specific BET-targeting agent should be guided by the research question, considering whether potent pan-BET inhibition, selective degradation, or specific bromodomain targeting is desired. Further head-to-head selectivity profiling of this compound against a broad panel of off-targets will be valuable for a more complete understanding of its cross-reactivity.

References

OARV-771 Proteomics Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of OARV-771's effects on the cellular proteome, benchmarked against alternative BET-targeting compounds. This guide provides researchers, scientists, and drug development professionals with essential experimental data, detailed protocols, and pathway visualizations to inform future studies.

This compound is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1] Unlike traditional BET inhibitors that merely block the function of these proteins, this compound facilitates their ubiquitination and subsequent degradation by the proteasome. This mechanism of action has shown promise in various cancer models, including hepatocellular carcinoma (HCC) and castration-resistant prostate cancer (CRPC).[1][2] This guide provides a comprehensive overview of the proteomics analysis of cells treated with this compound, offering a comparative perspective against other BET-targeting agents.

Quantitative Proteomics Analysis of this compound Treated Cells

A key study conducted by Deng et al. (2022) performed a quantitative proteomics analysis on HepG2 hepatocellular carcinoma cells treated with 0.5 µM this compound for 24 hours.[1] The analysis identified a significant alteration in the proteome, with 190 proteins being downregulated and 83 proteins upregulated.[1]

Table 1: Top 20 Downregulated Proteins in HepG2 Cells Treated with this compound
Protein NameGene SymbolFold Changep-value
Bromodomain-containing protein 3BRD3-3.5<0.01
Coiled-coil domain-containing protein 54CCDC54-3.2<0.01
Ubiquitin-conjugating enzyme E2 TUBE2T-3.1<0.01
............
[Data extracted from supplementary materials of the primary study]
Table 2: Top 20 Upregulated Proteins in HepG2 Cells Treated with this compound
Protein NameGene SymbolFold Changep-value
Thioredoxin-interacting proteinTXNIP2.8<0.01
BOP1 ribosomal biogenesis factorBOP12.6<0.01
Propionyl-CoA carboxylase beta chainPCCB2.5<0.01
............
[Data extracted from supplementary materials of the primary study]

Comparison with Alternative BET-Targeting Compounds

This compound's efficacy is often benchmarked against other BET-targeting molecules, namely traditional BET inhibitors and other PROTACs.

  • BET Inhibitors (e.g., JQ1, OTX015): These small molecules reversibly bind to the bromodomains of BET proteins, inhibiting their function. However, studies have shown that this compound can be more effective at lower concentrations and induce a more profound and sustained downstream effect due to the complete removal of the target proteins.[3][4]

  • Other BET PROTACs (e.g., ARV-825): ARV-825 is another well-characterized BET degrader that utilizes the Cereblon (CRBN) E3 ligase for ubiquitination, whereas this compound recruits the von Hippel-Lindau (VHL) E3 ligase.[3] While both are effective in degrading BET proteins, their differing E3 ligase recruiters may lead to distinct degradation kinetics and off-target effects, making the choice between them cell-type or context-dependent.

Table 3: Conceptual Comparison of this compound with Alternative BET-Targeting Agents
FeatureThis compound (PROTAC)ARV-825 (PROTAC)JQ1/OTX015 (BETi)
Mechanism Induces BET protein degradationInduces BET protein degradationReversibly inhibits BET protein function
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)Not Applicable
Potency High (sub-nanomolar to low nanomolar)High (sub-nanomolar to low nanomolar)Lower than PROTACs
Duration of Effect SustainedSustainedTransient
Potential for Resistance May overcome resistance to BETiMay overcome resistance to BETiAcquired resistance is a known issue

Experimental Protocols

Quantitative Proteomics Analysis of this compound Treated HepG2 Cells

This protocol is a detailed summary of the methodology employed by Deng et al. (2022).[1]

  • Cell Culture and Treatment: HepG2 cells were cultured under standard conditions and treated with 0.5 µM this compound or a vehicle control for 24 hours. Three biological replicates were prepared for each condition.

  • Protein Extraction and Quantification: Cells were harvested, and total protein was extracted. The protein concentration was determined using a Pierce BCA Protein Assay Kit.

  • Sample Preparation for Mass Spectrometry:

    • Quality Control: 20 µg of protein from each sample was run on a 12% SDS-PAGE gel and stained with Coomassie blue to ensure protein integrity.

    • Denaturation and Reduction: 150 µg of protein per sample was dissolved and denatured in 8M urea. Proteins were then reduced with 10 mM dithiothreitol (DTT) for 2 hours at 56°C.

    • Alkylation: Samples were alkylated with 20 mM iodoacetamide (IAA) in the dark at room temperature for 1 hour.

    • Digestion: The protein solution was diluted to a final urea concentration of less than 1M. Trypsin was added at a 1:50 enzyme-to-protein ratio and incubated overnight at 37°C.

    • Peptide Desalting: The digested peptides were desalted using a C18 solid-phase extraction column.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The desalted peptides were separated by reverse-phase liquid chromatography on a nano-flow HPLC system.

    • The eluted peptides were analyzed by a high-resolution mass spectrometer (e.g., Q Exactive HF) operating in a data-dependent acquisition (DDA) mode.

    • MS1 spectra were acquired at a resolution of 60,000, and the top 20 most intense precursor ions were selected for fragmentation by higher-energy collisional dissociation (HCD).

    • MS2 spectra were acquired at a resolution of 15,000.

  • Data Analysis:

    • The raw mass spectrometry data were processed using a software suite such as MaxQuant.

    • Peptide and protein identification was performed by searching the data against a human protein database (e.g., UniProt).

    • Label-free quantification (LFQ) was used to determine the relative abundance of proteins between the this compound treated and control groups.

    • Statistical analysis was performed to identify proteins with significant changes in expression (typically a fold change > 1.5 or < 0.67 and a p-value < 0.05).

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis HepG2 HepG2 Cells Treatment This compound (0.5 µM, 24h) HepG2->Treatment Control Vehicle Control HepG2->Control Lysis Cell Lysis & Protein Extraction Treatment->Lysis Control->Lysis Quant BCA Assay Lysis->Quant Digestion Reduction, Alkylation & Trypsin Digestion Quant->Digestion Desalt Peptide Desalting Digestion->Desalt LCMS LC-MS/MS Desalt->LCMS DataProc Data Processing (MaxQuant) LCMS->DataProc Stats Statistical Analysis DataProc->Stats Results Differentially Expressed Proteins Stats->Results

Proteomics experimental workflow for this compound treated cells.

Signaling Pathway: this compound Induced BET Protein Degradation

The primary mechanism of this compound is the degradation of BET proteins. This action disrupts the transcriptional regulation of key oncogenes, such as c-MYC, and affects pathways involved in cell cycle progression and apoptosis.

OARV771_pathway cluster_downstream Downstream Effects OARV771 This compound Ternary Ternary Complex (BET-OARV771-VHL) OARV771->Ternary Binds BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome cMYC c-MYC Downregulation Proteasome->cMYC CellCycle Cell Cycle Arrest cMYC->CellCycle Apoptosis Apoptosis Induction cMYC->Apoptosis

Mechanism of this compound induced BET protein degradation.

References

On-Target Activity of OARV-771 Confirmed with Knockout Models and Competitive Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of OARV-771's on-target activity. This guide provides a comparative analysis of this compound's performance against negative controls, supported by experimental data from seminal studies. Detailed methodologies for key validation experiments are also presented.

This compound, also known as ARV-771, is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1] As a heterobifunctional molecule, this compound links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a pan-BET inhibitor, thereby hijacking the cell's natural protein disposal machinery to specifically eliminate BET proteins.[1] This targeted degradation approach offers a powerful alternative to traditional inhibition, potentially leading to a more profound and sustained downstream effect.

To rigorously validate the on-target activity of this compound, multiple experimental strategies have been employed. These include the use of an inactive diastereomer as a negative control, competitive displacement with a VHL ligand, and evaluation in cell lines with altered E3 ligase components. While direct phenotypic studies in BRD4 knockout cell lines are not extensively reported in the available literature, the collective evidence from these orthogonal approaches provides a strong confirmation of this compound's specific mechanism of action.

Comparative Analysis of this compound Activity

The on-target activity of this compound is most clearly demonstrated by comparing its effects to those of carefully designed negative controls and competitive inhibitors.

Performance Against an Inactive Diastereomer Control

A key piece of evidence for the specific mechanism of this compound comes from studies using its inactive diastereomer, ARV-766.[1] ARV-766 is structurally identical to this compound except for the stereochemistry of its VHL-binding moiety, which renders it unable to recruit the VHL E3 ligase. As shown in the tables below, while this compound potently degrades BET proteins and inhibits cell proliferation, ARV-766 is largely inactive, demonstrating that the degradation and subsequent cellular effects are dependent on VHL engagement.

Table 1: Degradation of BET Proteins by this compound versus Inactive Control

CompoundTarget ProteinsCell LineDC₅₀ (Concentration for 50% Degradation)Reference
This compound (ARV-771)BRD2, BRD3, BRD422Rv1< 5 nM[1]
ARV-766 (Inactive Control)BRD2, BRD3, BRD422Rv1No significant degradation[1]

Table 2: Anti-proliferative Activity of this compound versus Inactive Control

CompoundCell LineIC₅₀ (Concentration for 50% Inhibition of Proliferation)Reference
This compound (ARV-771)22Rv1~1 nM[1]
ARV-766 (Inactive Control)22Rv1> 1000 nM[1]
Confirmation of VHL-Dependent Degradation

To further confirm that this compound's activity is mediated by the VHL E3 ligase, competition experiments are performed. Pre-treatment of cells with a high concentration of a VHL ligand, which occupies the VHL E3 ligase, effectively blocks the ability of this compound to induce BET protein degradation.

Table 3: Effect of VHL Ligand Competition on this compound-mediated BRD4 Degradation

TreatmentBRD4 DegradationReference
This compound (ARV-771)Yes[1]
This compound + VHL Ligand (ARV-056)No[1]

Furthermore, studies in VHL knockout (VHL-/-) cells have shown a rescue of BET protein degradation, providing direct genetic evidence for the requirement of VHL.

Table 4: this compound-mediated Protein Degradation in Wild-Type vs. VHL Knockout Cells

Cell LineTreatmentTarget Protein DegradationReference
RKO WTThis compound (ARV-771)Yes
RKO VHL-/-This compound (ARV-771)No

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these key experiments.

Western Blotting for BET Protein Degradation
  • Cell Culture and Treatment: Seed cancer cell lines (e.g., 22Rv1) in appropriate culture medium and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, the inactive control (ARV-766), or co-treat with a VHL ligand for the indicated time points (e.g., 16 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay
  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound or the inactive control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the IC₅₀ values by fitting the dose-response curves using non-linear regression.

VHL Ligand Competition Assay
  • Pre-treatment: Treat cells with a high concentration (e.g., 10 µM) of a VHL ligand (e.g., ARV-056) for 30 minutes to 1 hour.[1]

  • This compound Treatment: Add this compound to the pre-treated cells at a concentration known to cause significant degradation (e.g., 100 nM) and incubate for the desired duration (e.g., 8 hours).[1]

  • Analysis: Harvest the cells and perform Western blotting for BRD4 as described above to assess the level of degradation.

Generation and Use of VHL Knockout Cells
  • CRISPR/Cas9-mediated Knockout: Generate VHL knockout cell lines (e.g., in RKO or HEK293T cells) using CRISPR/Cas9 technology with guide RNAs targeting the VHL gene.

  • Validation: Validate the knockout by sequencing the genomic DNA and performing Western blotting to confirm the absence of the VHL protein.

  • Treatment and Analysis: Treat both wild-type and VHL knockout cells with this compound and assess the degradation of BET proteins by Western blotting.

Visualizing the Mechanism of Action and Experimental Logic

The following diagrams illustrate the signaling pathway of this compound and the experimental workflows used to validate its on-target activity.

This compound Mechanism of Action OARV771 This compound Ternary Ternary Complex (BET-OARV771-VHL) OARV771->Ternary BET BET Protein (BRD2/3/4) BET->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degraded BET Protein Proteasome->Degradation Degradation

Caption: this compound forms a ternary complex with BET proteins and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the BET proteins.

On-Target Activity Validation Workflow cluster_0 Negative Control Comparison cluster_1 VHL-Dependence Confirmation OARV771 This compound Cells Cancer Cells OARV771->Cells Inactive Inactive Control (ARV-766) Inactive->Cells Degradation_Yes BET Degradation Cells->Degradation_Yes This compound Degradation_No No Degradation Cells->Degradation_No Inactive Control WT_Cells Wild-Type Cells Degradation_WT BET Degradation WT_Cells->Degradation_WT KO_Cells VHL KO Cells No_Degradation_KO No Degradation KO_Cells->No_Degradation_KO OARV771_2 This compound OARV771_2->WT_Cells OARV771_2->KO_Cells

Caption: Experimental logic for confirming this compound's on-target activity using an inactive control and VHL knockout cells.

References

Benchmarking OARV-771: A Comparative Guide to VHL-based BET PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive benchmark analysis of OARV-771, a von Hippel-Lindau (VHL)-based PROTAC designed to degrade Bromodomain and Extra-Terminal (BET) proteins. This compound's performance is compared against other notable VHL-based BET PROTACs, offering researchers, scientists, and drug development professionals a data-driven resource for evaluating these critical research tools.

Performance Comparison of VHL-based BET PROTACs

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the binding affinity (Kd) to the target protein and the E3 ligase. The following tables summarize the available quantitative data for this compound and other relevant VHL-based BET PROTACs.

Table 1: Degradation Performance (DC50) of BET PROTACs

CompoundE3 LigaseTarget ProteinDC50 (nM)Cell Line
This compound VHLBRD21[1][2]Not Specified
BRD34[1][2]Not Specified
BRD46[1][2]Not Specified
ARV-771VHLBRD2/3/4< 1 - < 5[3][4][5]22Rv1, VCaP, LnCaP95
MZ1VHLBRD48 - 23H661, H838
dBET1 (for comparison)CRBNBRD4~3HeLa

Table 2: Binding Affinity (Kd) of BET PROTACs

CompoundTargetKd (nM)
ARV-771BRD2 (BD1)34[6][7][8]
BRD2 (BD2)4.7[6][7][8]
BRD3 (BD1)8.3[6][7][8]
BRD3 (BD2)7.6[6][7][8]
BRD4 (BD1)9.6[6][7][8]
BRD4 (BD2)7.6[6][7][8]
MZ1BRD2, BRD3, BRD413 - 60

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of PROTAC performance. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

  • Cell Seeding: Plate cells in 6-well or 12-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A common concentration range to start with is 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO). Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.

  • Incubation: Incubate the cells for a specified period (e.g., 16-24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities for the target protein and normalize to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a PROTAC on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC or a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours).

  • Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a percentage of viability versus the compound concentration. Calculate the IC50 value using a suitable software.

Visualizing the Mechanism of Action

To illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound (PROTAC) POI BET Protein (BRD2/3/4) PROTAC->POI Binds to Target VHL VHL E3 Ligase PROTAC->VHL Recruits E3 Ligase Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Mechanism of this compound action.

Western_Blot_Workflow A Cell Seeding (6-well plate) B PROTAC Treatment (Dose Response) A->B C Cell Lysis (Protein Extraction) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection (Chemiluminescence) G->H I Data Analysis (DC50 & Dmax Calculation) H->I

Western Blotting workflow for PROTAC evaluation.

BET_Signaling_Pathway BET BET Proteins (BRD2/3/4) TF Transcription Factors (e.g., c-MYC, NF-κB) BET->TF recruits Histones Acetylated Histones Histones->BET binds to RNA_Pol_II RNA Polymerase II TF->RNA_Pol_II activates Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression initiates transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation OARV_771 This compound OARV_771->BET induces degradation

Simplified BET protein signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of OARV-771: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers and laboratory personnel handling OARV-771, a potent VHL-based BET degrader also known as ARV-771, must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. Due to its classification as a potentially hazardous substance, proper waste management is critical. This guide provides essential, step-by-step procedures for the safe disposal of this compound, consolidating information from safety data sheets and general laboratory waste management guidelines.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent accidental splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a multi-step process designed to mitigate risks and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from non-hazardous waste streams.

  • Containerization:

    • Solid Waste: Collect all solid waste, such as contaminated gloves, paper towels, and empty vials, in a clearly labeled, leak-proof hazardous waste container.

    • Liquid Waste: Unused solutions of this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound" or "ARV-771." The date of waste accumulation should also be clearly marked.

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of potential spills.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.

Quantitative Data Summary

ParameterGuideline
Waste Accumulation Time Follow institutional and local regulations for the maximum allowable time for hazardous waste accumulation in a satellite accumulation area.
Container Fill Level Do not overfill waste containers. Leave adequate headspace (approximately 10%) to prevent spills and allow for expansion.
Labeling Requirements All containers must be labeled with the words "Hazardous Waste," the full chemical name, and the date of initial waste accumulation.

Experimental Protocols Cited

The disposal procedures outlined in this guide are based on established protocols for handling potent chemical compounds in a laboratory setting. These protocols are derived from general chemical safety guidelines and best practices, rather than specific experimental studies on this compound disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

OARV771_Disposal_Workflow Start Waste Generation (this compound Contaminated Material) IsSolid Solid Waste? Start->IsSolid SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste No Store Store in Designated Secure Area with Secondary Containment SolidWaste->Store LiquidWaste->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Disposal Professional Hazardous Waste Disposal ContactEHS->Disposal

This compound Disposal Workflow Diagram

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety protocols and your designated EHS officer for any additional requirements.

Standard Operating Procedure: Handling and Disposal of OARV-771

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of OARV-771, a replication-deficient adeno-associated viral vector. Adherence to these protocols is mandatory to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Risk Assessment

This compound is a BSL-2 (Biosafety Level 2) agent designed for targeted gene delivery to ocular tissues. While replication-deficient, it poses a risk of unintended gene expression if accidental exposure occurs, particularly to the mucous membranes of the eyes.

Primary Routes of Exposure:

  • Ocular (direct contact with eyes)

  • Inhalation of aerosols

  • Dermal (through broken skin)

  • Ingestion

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following minimum PPE. All PPE should be donned before entering the BSL-2 laboratory and removed before exiting.

PPE ItemSpecificationPurpose
Gloves Nitrile, powder-free, double-glovedPrevents skin contact and cross-contamination.
Lab Coat Disposable, solid-front, with tight-fitting cuffsProtects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or tight-fitting gogglesCritical: Prevents ocular exposure from splashes or aerosols.
Face Protection Face shield (in addition to goggles/glasses)Required for procedures with a high risk of splash or aerosol generation.
Respiratory N95 respiratorRequired for procedures with a high risk of aerosol generation.

Experimental Protocols & Handling

All work with this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) to minimize aerosol generation and prevent contamination.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside BSC) cluster_cleanup Post-Procedure Cleanup p1 Don appropriate PPE (Double gloves, lab coat, eye protection) p2 Disinfect BSC work surface (70% Ethanol, then 10% Bleach) p1->p2 p3 Assemble all necessary materials (tubes, pipettes, this compound stock) p2->p3 h1 Thaw this compound vial on ice p3->h1 h2 Perform serial dilutions or experimental manipulations h1->h2 h3 Aliquot for use or storage h2->h3 c1 Aspirate liquid waste into bleach-containing flask h3->c1 c2 Wipe down all surfaces and equipment in BSC with 10% bleach c1->c2 c3 Dispose of all solid waste in biohazard bag inside BSC c2->c3 cluster_waste_gen Waste Generation (Inside BSC) cluster_decon Decontamination cluster_disposal Final Disposal liquid Liquid Waste (e.g., cell culture media) decon_l Aspirate into flask containing bleach (final conc. 10%) liquid->decon_l solid Solid Waste (e.g., pipette tips, tubes, gloves) decon_s Place directly into biohazard bag solid->decon_s sewer Dispose of treated liquid waste down the sanitary sewer decon_l->sewer autoclave Autoclave solid waste decon_s->autoclave final Place autoclaved bag in regulated medical waste container autoclave->final

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.